molecular formula C14H9FO4 B599210 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1261943-47-8

2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Katalognummer: B599210
CAS-Nummer: 1261943-47-8
Molekulargewicht: 260.22
InChI-Schlüssel: BUQRZVJBMSYTHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a specialized organic compound primarily employed as a key building block in the synthesis of metal-organic frameworks (MOFs) . Its molecular structure, featuring two carboxylic acid groups on a fluorinated biphenyl backbone, allows it to act as a bridging linker, coordinating with metal ions to form complex porous materials . These MOFs have significant research value in areas such as gas storage, separation technologies, and catalysis due to their high surface area and tunable porosity . Furthermore, the biphenyl dicarboxylic acid core is a privileged structure in pharmaceutical and materials science research. The presence of the fluorine atom can be exploited to fine-tune the electronic properties, lipophilicity, and metabolic stability of the resulting compounds or frameworks, making it a versatile tool for advanced material design and discovery chemistry . This product is intended for research applications by qualified laboratory personnel and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet for safe handling procedures.

Eigenschaften

IUPAC Name

4-(4-carboxyphenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRZVJBMSYTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689918
Record name 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-47-8
Record name 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, a fluorinated biphenyl derivative of interest in medicinal chemistry and materials science. This document details a proposed synthetic route based on established chemical principles, outlines its physicochemical properties, and discusses its potential applications.

Introduction

This compound is a bifunctional organic compound featuring a fluorinated biphenyl core with carboxylic acid groups at the 4 and 4' positions. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and functional materials. The dicarboxylic acid functionality allows for the formation of polymers, metal-organic frameworks (MOFs), and various amide derivatives.

Synthesis

The proposed synthesis involves the coupling of 4-Bromo-2-fluorobenzoic acid with 4-carboxyphenylboronic acid .

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • 4-carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent system)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-Bromo-2-fluorobenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (e.g., 2-5 mol%) and triphenylphosphine (e.g., 4-10 mol%).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3. This will precipitate the dicarboxylic acid product.

  • Isolation and Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel if necessary, although the high polarity of the product might make chromatography challenging.

  • Drying: Dry the purified this compound under vacuum to yield the final product.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Final Product A 4-Bromo-2-fluorobenzoic Acid C Reaction Mixture A->C B 4-carboxyphenylboronic Acid B->C D Acidification C->D 1. Pd(OAc)₂, PPh₃ 2. K₂CO₃, Dioxane/H₂O 3. Reflux E Filtration D->E Precipitation F Recrystallization E->F Crude Product G This compound F->G Purified Product

Caption: Proposed synthesis workflow for this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information from chemical suppliers and provides estimated values based on structurally similar compounds.

PropertyValueSource/Notes
Molecular Formula C₁₄H₉FO₄--INVALID-LINK--
Molecular Weight 260.22 g/mol Calculated from the molecular formula.
CAS Number 1261943-47-8--INVALID-LINK--
Appearance White to off-white solid (predicted)Based on typical appearance of similar aromatic carboxylic acids.
Melting Point >300 °C (estimated)The non-fluorinated analog, biphenyl-4,4'-dicarboxylic acid, has a melting point >300 °C.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and hot ethanol (predicted).General solubility characteristics of aromatic dicarboxylic acids.
¹H NMR Predicted shifts in the aromatic region (7.5-8.5 ppm) with characteristic splitting patterns due to fluorine-proton coupling.Spectral data for this specific compound is not readily available. Data would need to be determined experimentally.
¹³C NMR Predicted shifts in the aromatic region (120-170 ppm) with carbon-fluorine coupling constants. The carboxylic acid carbons would appear downfield.Spectral data for this specific compound is not readily available. Data would need to be determined experimentally.
Mass Spectrometry [M-H]⁻ at m/z 259.04 (predicted for ESI-)Calculated exact mass. Experimental data would confirm this.

Potential Applications

The unique structural features of this compound make it a promising candidate for several applications in research and development:

  • Pharmaceuticals: The fluorinated biphenyl scaffold is a common motif in drug discovery. The dicarboxylic acid handles allow for the synthesis of a variety of derivatives, such as amides and esters, which can be explored for their biological activity. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

  • Materials Science: As a dicarboxylic acid, this compound can serve as a monomer for the synthesis of high-performance polymers, including polyesters and polyamides. The fluorine substituent can impart desirable properties such as thermal stability, chemical resistance, and specific optical properties.

  • Metal-Organic Frameworks (MOFs): The rigid, dicarboxylate structure makes it an excellent linker for the construction of MOFs. The fluorine atom can be used to tune the porosity, hydrophobicity, and catalytic activity of the resulting framework, with potential applications in gas storage, separation, and catalysis.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile building block with significant potential in drug discovery and materials science. While detailed synthetic and characterization data in the public domain is limited, a robust synthesis can be proposed via the Suzuki-Miyaura coupling. Further research into the synthesis and properties of this compound is warranted to fully explore its utility in various scientific disciplines.

2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: A Technical Guide for Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid as a potential linker for the synthesis of Metal-Organic Frameworks (MOFs). While direct experimental data for MOFs synthesized with this specific linker is limited in publicly available literature, this document extrapolates from closely related fluorinated and non-fluorinated analogues to provide a detailed projection of its properties, synthesis protocols, and potential applications, particularly in the realm of drug development.

Introduction to this compound as a MOF Linker

This compound is a derivative of the well-established biphenyl-4,4'-dicarboxylic acid (BPDC) linker, which is the building block for renowned MOFs such as UiO-67. The introduction of a fluorine atom onto the biphenyl backbone is anticipated to impart unique properties to the resulting MOF structure. Fluorination is a common strategy in MOF design to enhance properties such as hydrophobicity, chemical stability, and gas sorption selectivity. The electron-withdrawing nature of fluorine can also influence the electronic properties of the framework and its interactions with guest molecules.

The structural rigidity and defined geometry of the biphenyl core, combined with the coordinating carboxylate groups, make it an excellent candidate for constructing robust and porous frameworks. The single fluorine substituent is expected to introduce a degree of asymmetry and polarity, which could lead to interesting structural and functional modifications compared to its non-fluorinated or perfluorinated counterparts.

Synthesis of the Linker

The synthesis of this compound is not as widely documented as that of its non-fluorinated parent. However, synthetic routes analogous to those for similar fluorinated biphenyl compounds can be proposed. A common approach involves a Suzuki coupling reaction between a fluorinated phenylboronic acid and a brominated or iodinated benzoic acid derivative, followed by oxidation of any precursor groups to carboxylic acids if necessary.

Projected Synthesis of MOFs using this compound

Based on the synthesis of analogous MOFs like UiO-67 and other fluorinated MOFs, a general solvothermal synthesis protocol can be outlined. The reaction would typically involve the linker, a metal salt (e.g., ZrCl₄, Cu(NO₃)₂, Zn(NO₃)₂), and a solvent, often N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). A modulator, such as benzoic acid or hydrochloric acid, is often added to control the crystallisation process and improve the quality of the resulting MOF.

Representative Experimental Protocol (Hypothetical)

A typical synthesis of a zirconium-based MOF analogous to UiO-67 using the 2-fluoro-BPDC linker is projected as follows:

  • In a glass vial, dissolve this compound and Zirconium(IV) chloride (ZrCl₄) in a 1:1 molar ratio in DMF.

  • Add a modulator, for example, 20-50 molar equivalents of benzoic acid or acetic acid, to the solution.

  • Seal the vial and heat it in an oven at a temperature between 80°C and 130°C for 24 to 72 hours.

  • After cooling to room temperature, a crystalline powder should be obtained.

  • The product is then typically washed several times with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.

  • Finally, the MOF is activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible.

G cluster_reactants Reactants cluster_process Process cluster_product Product Linker This compound Dissolution Dissolution in DMF Linker->Dissolution Metal ZrCl₄ Metal->Dissolution Solvent DMF Solvent->Dissolution Modulator Benzoic Acid Modulator->Dissolution Heating Heating (80-130°C, 24-72h) Dissolution->Heating Washing Washing (DMF, Ethanol) Heating->Washing Activation Activation (Vacuum, Heat) Washing->Activation MOF Crystalline MOF Powder Activation->MOF

Fig. 1: Hypothetical solvothermal synthesis workflow.

Anticipated Structure and Properties

The resulting MOF is expected to be isostructural to the UiO-67 framework, which possesses a face-centered cubic (fcu) topology. The framework would be built from [Zr₆O₄(OH)₄] secondary building units (SBUs) connected by twelve 2-fluoro-biphenyldicarboxylate linkers.

Structural Parameters

The introduction of the fluorine atom may cause slight distortions in the crystal lattice compared to the parent UiO-67. The unit cell parameters would need to be determined by single-crystal or powder X-ray diffraction.

PropertyProjected Value/CharacteristicMethod of Determination
Crystal SystemCubicX-ray Diffraction (XRD)
Space GroupFm-3mX-ray Diffraction (XRD)
TopologyfcuReticular Chemistry Analysis
Pore Size~1.5 - 2.0 nmGas Adsorption Analysis
Surface Area (BET)2000 - 3000 m²/gGas Adsorption Analysis
Physicochemical Properties

The presence of the C-F bond is expected to significantly influence the physicochemical properties of the MOF.

PropertyAnticipated Effect of FluorinationRationale
Hydrophobicity IncreasedThe hydrophobic nature of the C-F bond will repel water molecules, potentially improving the MOF's stability in humid environments.
Thermal Stability High (similar to UiO-67)The strong Zr-O bonds in the SBU are the primary determinant of thermal stability. The linker's stability is also high. Expected decomposition temperature > 450°C in air.
Chemical Stability EnhancedThe electron-withdrawing fluorine atom can increase the stability of the aromatic rings towards chemical degradation.
Gas Sorption Altered selectivityThe fluorine atom can create specific interaction sites for certain gas molecules, potentially enhancing the selectivity for CO₂ or other polarizable gases.

G cluster_properties Properties MOF 2-Fluoro-BPDC MOF Hydrophobicity Increased Hydrophobicity MOF->Hydrophobicity ThermalStability High Thermal Stability MOF->ThermalStability ChemicalStability Enhanced Chemical Stability MOF->ChemicalStability GasSorption Altered Gas Sorption Selectivity MOF->GasSorption

Fig. 2: Expected properties of the resulting MOF.

Characterization Techniques

A comprehensive characterization of the synthesized MOF would be crucial to confirm its structure and properties.

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystalline phase and structure.A diffraction pattern matching the simulated pattern for a UiO-67 type structure.
N₂ Adsorption-Desorption Isotherms (BET analysis) To determine the surface area and pore size distribution.A Type I isotherm characteristic of microporous materials, with a high surface area.
Thermogravimetric Analysis (TGA) To assess thermal stability.A weight loss step corresponding to the removal of solvent, followed by a plateau up to the decomposition temperature of the framework.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the linker to the metal clusters.Disappearance of the C=O stretching band of the carboxylic acid and appearance of asymmetric and symmetric stretching bands of the carboxylate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the presence and integrity of the organic linker after digestion of the MOF.¹H and ¹⁹F NMR spectra matching that of the this compound linker.

Potential Applications in Drug Development

The unique properties anticipated for a MOF constructed with this compound make it a promising candidate for various applications in drug development.

  • Drug Delivery: The high surface area and tunable pore size could allow for the encapsulation of therapeutic agents. The increased hydrophobicity might be advantageous for the delivery of hydrophobic drugs and could potentially lead to a more controlled release profile.

  • Biocatalysis: The robust framework could serve as a support for immobilizing enzymes, protecting them from harsh conditions and allowing for their reuse. The fluorinated environment might also influence enzyme activity and selectivity.

  • Sensing and Diagnostics: The introduction of a fluorine atom provides a handle for ¹⁹F NMR-based sensing and imaging applications. The MOF could be designed to selectively adsorb and detect specific biomarkers.

G cluster_applications Applications MOF 2-Fluoro-BPDC MOF DrugDelivery Drug Delivery (Hydrophobic Drugs, Controlled Release) MOF->DrugDelivery Biocatalysis Biocatalysis (Enzyme Immobilization) MOF->Biocatalysis Sensing Sensing & Diagnostics (¹⁹F NMR, Biomarker Detection) MOF->Sensing

Fig. 3: Potential applications in drug development.

Conclusion and Future Outlook

This compound presents an intriguing yet underexplored linker for the design of novel MOFs. Based on the extensive knowledge of its structural analogues, it is projected that MOFs synthesized from this linker will exhibit high porosity, robustness, and enhanced hydrophobicity. These characteristics make them highly attractive for applications in drug delivery, catalysis, and sensing.

Further experimental research is imperative to validate these projections. The synthesis and thorough characterization of MOFs based on this linker will undoubtedly contribute to the expanding library of functional porous materials and could unlock new opportunities in the field of pharmaceutical sciences and beyond. The targeted synthesis of such materials represents a promising avenue for the development of next-generation drug delivery systems and advanced diagnostic tools.

Spectroscopic Characterization of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a fluorinated derivative of biphenyl-4,4'-dicarboxylic acid. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule. Due to the limited availability of published experimental data for this compound, this guide utilizes data from structurally analogous compounds to provide a representative analysis.

Molecular Structure

IUPAC Name: this compound CAS Number: 1261943-47-8[1][2] Molecular Formula: C₁₄H₉FO₄[1] Molecular Weight: 260.22 g/mol

Spectroscopic Data (Based on Analogous Compounds)

The following tables summarize the expected spectroscopic data for this compound, inferred from data available for 2-fluorobiphenyl, biphenyl-4,4'-dicarboxylic acid, and other related structures.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 13.0Broad Singlet2HCarboxylic Acid Protons (-COOH)
~8.1 - 8.3Multiplet4HAromatic Protons (ortho to COOH groups)
~7.6 - 7.9Multiplet3HAromatic Protons

Note: The chemical shifts of the aromatic protons are complex due to the restricted rotation around the biphenyl bond and the influence of both the fluorine and carboxylic acid substituents.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~165 - 175Carboxylic Acid Carbons (-COOH)
~158 - 162 (d, ¹JCF)Carbon attached to Fluorine (C-F)
~115 - 145Aromatic Carbons

Note: Carbon signals in the fluorinated ring will exhibit splitting due to coupling with the ¹⁹F nucleus (C-F coupling). The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

Table 3: Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm)Multiplicity
-110 to -140Multiplet

Note: The chemical shift is referenced to CFCl₃. The multiplicity will depend on the coupling with neighboring aromatic protons.

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Carboxylic Acid)
1500-1600Medium-StrongC=C stretch (Aromatic)
1200-1300StrongC-O stretch (Carboxylic Acid)
1100-1200StrongC-F stretch
Table 5: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
260.05[M]⁺ (Molecular Ion)
243.05[M-OH]⁺
215.05[M-COOH]⁺
170.04[M-2COOH]⁺

Note: The exact fragmentation pattern will depend on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).

    • Reference: External or internal reference standard (e.g., CFCl₃ at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Negative ion mode is often suitable for carboxylic acids ([M-H]⁻). Positive ion mode may also be used.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage: Optimize for the specific instrument and compound.

    • Nebulizing Gas: Nitrogen.

  • Data Acquisition (EI-MS):

    • Ionization Energy: Typically 70 eV.

    • Source Temperature: Optimize to ensure sample volatilization without thermal decomposition.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Confirmation Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation Interpretation Spectral Interpretation MS->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with this compound in the public domain. However, based on its structural similarity to other biphenyl compounds and non-steroidal anti-inflammatory drugs (NSAIDs), a hypothetical workflow for investigating its biological activity could be proposed.

Biological_Investigation_Workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_pathway_analysis Pathway Analysis cluster_validation In Vivo Validation Compound This compound Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Assay Target_Binding Target Binding Assays (e.g., Enzyme Inhibition - COX-1/COX-2) Cell_Assay->Target_Binding Signaling_Pathway Investigation of Downstream Signaling Pathways (e.g., Prostaglandin Synthesis) Target_Binding->Signaling_Pathway Animal_Model In Vivo Animal Models (e.g., Inflammation Model) Signaling_Pathway->Animal_Model

References

Technical Guide: NMR Data Analysis of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for the compound 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 1261943-47-8). Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted NMR dataset. The predictions are derived from the analysis of structurally related compounds, namely biphenyl-4,4'-dicarboxylic acid and 2-fluorobiphenyl. This guide is intended to assist researchers in the identification and characterization of this and similar fluorinated biphenyl compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on established substituent effects and analysis of empirical data from analogous structures.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.8 - 8.0ddJ(H,H) ≈ 8.0, J(H,F) ≈ 11.01H
H-57.6 - 7.8ddJ(H,H) ≈ 8.0, J(H,H) ≈ 2.01H
H-67.4 - 7.6tJ(H,H) ≈ 8.01H
H-2', H-6'7.9 - 8.1dJ(H,H) ≈ 8.02H
H-3', H-5'7.7 - 7.9dJ(H,H) ≈ 8.02H
-COOH> 12.0br s-2H
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-1~130dJ(C,F) ≈ 3-5
C-2~160dJ(C,F) ≈ 245
C-3~116dJ(C,F) ≈ 22
C-4~132s-
C-5~130s-
C-6~125dJ(C,F) ≈ 4
C-1'~145s-
C-2', C-6'~129s-
C-3', C-5'~130s-
C-4'~131s-
-COOH (C-4)~167s-
-COOH (C-4')~167s-

Experimental Protocols

The following is a standard experimental protocol for the acquisition of NMR data for a compound such as this compound.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆) due to the good solubility of carboxylic acids.

  • The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1.0 seconds.

  • Spectral Width: -2 to 14 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) is used as the internal reference.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Referencing: The solvent peak of DMSO-d₆ (δ = 39.52 ppm) is used as the internal reference.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the predicted NMR data.

2_Fluoro_biphenyl_dicarboxylic_acid cluster_ring1 cluster_ring2 C1 C1 C2 C2-F C1->C2 C1p C1' C1->C1p C-C bond C3 C3-H C2->C3 C4 C4-COOH C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 C2p C2'-H C1p->C2p C3p C3'-H C2p->C3p C4p C4'-COOH C3p->C4p C5p C5'-H C4p->C5p C6p C6'-H C5p->C6p C6p->C1p

Caption: Molecular structure of this compound.

Technical Guide: Elucidating the Crystal Structure of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the crystal structure of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. As of the latest literature review, a definitive crystal structure for this specific compound has not been publicly deposited in crystallographic databases such as the Cambridge Structural Database (CSD). This document, therefore, provides a comprehensive framework for researchers aiming to determine its crystal structure. It outlines a plausible synthetic route, detailed experimental protocols for crystallization, and the subsequent steps for single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, crystallographic data for a structurally analogous compound, 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, is presented to serve as a valuable reference.

Introduction

This compound is a fluorinated aromatic dicarboxylic acid. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituent, including altered metabolic stability, binding affinity, and crystal packing. The determination of its single-crystal X-ray structure is crucial for understanding its three-dimensional conformation, intermolecular interactions, and for rational drug design and materials engineering.

While the target compound is commercially available from suppliers such as BLDpharm and Sigma-Aldrich, its crystal structure remains undetermined in the public domain. This guide provides the necessary theoretical and practical framework to achieve this goal.

Proposed Synthesis and Purification

A common route for the synthesis of biphenyl derivatives involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A plausible synthetic pathway for this compound is outlined below.

cluster_synthesis Proposed Synthetic Pathway Reactant_A 2-Fluoro-4-bromobenzoic acid Reaction Suzuki Coupling Reactant_A->Reaction Reactant_B 4-Carboxyphenylboronic acid Reactant_B->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base Na2CO3 Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Product This compound Reaction->Product cluster_workflow Single-Crystal X-ray Diffraction Workflow Crystal_Mounting 1. Crystal Selection & Mounting Data_Collection 2. X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Mount on goniometer Data_Processing 3. Data Reduction & Integration Data_Collection->Data_Processing Raw diffraction images Structure_Solution 4. Structure Solution (Direct Methods) Data_Processing->Structure_Solution hkl file Structure_Refinement 5. Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Validation 6. Validation & CIF Generation Structure_Refinement->Validation Refined structure

An In-depth Technical Guide on the Thermal Stability of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a fluorinated aromatic dicarboxylic acid. The introduction of a fluorine atom onto the biphenyl backbone is expected to significantly influence its physicochemical properties, including thermal stability. The strong carbon-fluorine (C-F) bond, the most powerful single bond in organic chemistry, generally imparts increased thermal and metabolic stability to molecules.[1] This guide explores the expected thermal properties of this compound and provides detailed, generalized experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Properties

The thermal stability of an organic compound is a critical parameter, influencing its storage, processing, and application. For this compound, the primary mode of thermal decomposition is anticipated to be decarboxylation at elevated temperatures, a common degradation pathway for aromatic carboxylic acids.[2][3]

The presence of the fluorine atom is expected to enhance the thermal stability of the molecule compared to its non-fluorinated analog, biphenyl-4,4'-dicarboxylic acid. The high bond dissociation energy of the C-F bond makes the molecule more resistant to thermal degradation.[1] Aromatic carboxylic acids are known to decarboxylate at high temperatures, and the stability of the aromatic ring itself is generally high. For instance, terephthalic acid and isophthalic acid show decarboxylation to their corresponding mono-acids at temperatures around 350°C. Benzoic acid, a simpler aromatic carboxylic acid, is even more stable. For the non-fluorinated analog, Biphenyl-4,4'-dicarboxylic acid, a melting point of over 300°C has been reported, suggesting high thermal stability.

Quantitative Data Summary

While specific experimental data for this compound is not available, the following tables present a hypothetical summary of the kind of quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments. These values are based on the expected behavior of similar aromatic dicarboxylic acids.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

ParameterExpected ValueDescription
Onset Decomposition Temperature (Tonset) > 350 °CThe temperature at which significant weight loss begins.
Temperature at 5% Weight Loss (Td5) ~ 380 - 420 °CA common metric for the initial decomposition temperature.
Temperature at Maximum Rate of Decomposition (Tmax) ~ 450 - 500 °CThe peak of the derivative TGA curve, indicating the point of fastest decomposition.
Residue at 600 °C < 5%The percentage of material remaining at a high temperature, indicating the completeness of decomposition.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

ParameterExpected ValueDescription
Melting Point (Tm) > 300 °CThe temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.
Enthalpy of Fusion (ΔHfus) To be determinedThe amount of energy required to melt the sample.
Decomposition Observed as a broad endotherm/exothermFollowing melting, a complex series of peaks may indicate decomposition.

Detailed Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Equilibrate the furnace at a starting temperature (e.g., 30 °C).

  • Temperature Program:

    • Heat the sample from the starting temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of maximum decomposition rates.

    • Determine the onset decomposition temperature and the temperature at 5% weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-3 mg) into a clean, tared DSC pan (e.g., aluminum). Hermetically seal the pan. Use an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Equilibrate the instrument at the starting temperature (e.g., 25 °C).

  • Temperature Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting and decomposition range.

  • Data Acquisition: Measure the heat flow to the sample relative to the reference pan as a function of temperature.

  • Data Analysis:

    • Analyze the resulting DSC thermogram (heat flow vs. temperature) to identify endothermic peaks corresponding to melting.

    • The onset temperature of the melting peak is typically reported as the melting point (Tₘ).

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Mandatory Visualizations

Experimental_Workflow_for_Thermal_Stability_Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample 1. Sample Preparation (5-10 mg in crucible) TGA_Instrument 2. Instrument Setup (Inert gas purge) TGA_Sample->TGA_Instrument TGA_Heating 3. Heating Program (e.g., 10 °C/min to 800 °C) TGA_Instrument->TGA_Heating TGA_Data 4. Data Acquisition (Mass vs. Temperature) TGA_Heating->TGA_Data TGA_Analysis 5. Data Analysis (TGA/DTG Curves) TGA_Data->TGA_Analysis DSC_Sample 1. Sample Preparation (1-3 mg in sealed pan) DSC_Instrument 2. Instrument Setup (Inert gas purge) DSC_Sample->DSC_Instrument DSC_Heating 3. Heating Program (e.g., 10 °C/min) DSC_Instrument->DSC_Heating DSC_Data 4. Data Acquisition (Heat Flow vs. Temperature) DSC_Heating->DSC_Data DSC_Analysis 5. Data Analysis (Melting Point, Enthalpy) DSC_Data->DSC_Analysis Compound This compound Compound->TGA_Sample Thermal Stability Compound->DSC_Sample Phase Transitions

Caption: Experimental workflow for thermal stability analysis.

Enhanced_Thermal_Stability_Due_to_Fluorination cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Compound Biphenyl_Acid Biphenyl-4,4'-dicarboxylic acid CH_Bond C-H Bond (Weaker Bond) Biphenyl_Acid->CH_Bond Lower_Stability Lower Thermal Stability CH_Bond->Lower_Stability Fluoro_Biphenyl_Acid This compound CF_Bond C-F Bond (Stronger Bond) Fluoro_Biphenyl_Acid->CF_Bond Higher_Stability Higher Thermal Stability CF_Bond->Higher_Stability Thermal_Energy Thermal Energy Thermal_Energy->CH_Bond Easier to break Thermal_Energy->CF_Bond Harder to break

Caption: Enhanced thermal stability due to fluorination.

References

Methodological & Application

Application Notes & Protocols: Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2][3] The use of fluorinated organic linkers, such as 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, can introduce unique properties to the resulting MOFs, including modified electronic properties and enhanced hydrophobicity, which can be advantageous for specific applications.[4][5]

This document provides a detailed protocol for the solvothermal synthesis of MOFs using this compound as the organic linker. While specific experimental data for this exact linker is not extensively available, the following protocols are based on established methods for structurally similar biphenyl-dicarboxylate linkers.[4][6][7][8]

Experimental Data Summary

The following table summarizes typical reaction conditions for the solvothermal synthesis of MOFs using various biphenyl dicarboxylic acid ligands, which can serve as a starting point for optimizing the synthesis with this compound.

LigandMetal SaltSolventTemperature (°C)Time (h)Key Properties/Notes
4,4'-(hexafluoroisopropylidene) bis(benzoic acid)Cu(NO₃)₂·3H₂ODMF/DEFNot SpecifiedNot SpecifiedResulted in 2D fluorinated MOFs.[4]
5,5'-dicarboxy-2,2'-bipyridineCerium(III) nitrate hexahydrateDMF100-12024-72General protocol provided.[9]
3,3′,5,5′-tetrakis(fluoro)biphenyl-4,4′-dicarboxylic acidNi saltsDMFNot SpecifiedNot SpecifiedUsed in a mixed-linker F-MOF.[5]
4,4′-biphenyl dicarboxylic acid (BPDC)Nickel NitrateDMF/Ethanol/Water18010High-performance supercapacitor application.[8]
2,2′-dimethoxy-4,4′-biphenyldicarboxylic acidMn, Ni, Cu, Cd saltsDMFNot SpecifiedNot SpecifiedResulted in MOFs with various topologies.[7]
Benzene-1,4-dicarboxylic acid (BDC) with 1,10-phenanthrolineZn(NO₃)₂·6H₂ODMF1203Formed a one-dimensional chain structure.[6]

Experimental Protocols

General Solvothermal Synthesis of a MOF using this compound

This protocol describes a general procedure for the synthesis of a MOF using a metal salt and the specified fluorinated linker. The choice of metal salt (e.g., nitrates, chlorides, or acetates of metals like Zn(II), Cu(II), Zr(IV), etc.) will significantly influence the final structure.[9]

Materials:

  • This compound (H₂-FBPDC)

  • Metal Salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Methanol (for washing)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation of the Precursor Solution: In a glass vial, dissolve a 1:1 to 1:2 molar ratio of the metal salt to this compound in DMF. The concentration can be varied, but a typical starting point is in the range of 0.1 to 0.5 M.[10]

  • Sonication: Use an ultrasonic bath for approximately 15-20 minutes to ensure the mixture is homogeneous.[9]

  • Reaction: Transfer the clear solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a temperature between 100°C and 180°C and maintain this temperature for 24 to 72 hours.[8][9][11] The optimal temperature and time will need to be determined experimentally.

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Isolation and Purification: Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the collected solid with fresh DMF to remove any unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol or methanol. This is typically done by immersing the product in the fresh solvent for a period, and repeating the process several times.[9][12]

  • Activation: Dry the product under vacuum, potentially with gentle heating, to remove the solvent from the pores. This "activation" step is crucial for applications requiring a porous material.[9][12]

Characterization of the Synthesized MOF

To confirm the successful synthesis and determine the properties of the MOF, the following characterization techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers.

  • Gas Adsorption Analysis (e.g., N₂ at 77K): To determine the surface area and pore size distribution of the activated MOF.

Visualizations

Solvothermal_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_processing Product Processing cluster_product Final Product Metal Salt Metal Salt Mixing & Sonication Mixing & Sonication Metal Salt->Mixing & Sonication Organic Linker\n(this compound) Organic Linker (this compound) Organic Linker\n(this compound)->Mixing & Sonication Solvent\n(e.g., DMF) Solvent (e.g., DMF) Solvent\n(e.g., DMF)->Mixing & Sonication Autoclave Reaction\n(Heating) Autoclave Reaction (Heating) Mixing & Sonication->Autoclave Reaction\n(Heating) Cooling Cooling Autoclave Reaction\n(Heating)->Cooling Filtration/Centrifugation Filtration/Centrifugation Cooling->Filtration/Centrifugation Washing & Solvent Exchange Washing & Solvent Exchange Filtration/Centrifugation->Washing & Solvent Exchange Activation (Drying) Activation (Drying) Washing & Solvent Exchange->Activation (Drying) Crystalline MOF Crystalline MOF Activation (Drying)->Crystalline MOF

Caption: Workflow for the solvothermal synthesis of MOFs.

Drug_Delivery_Application Activated MOF Activated MOF Drug Loading Drug Loading Activated MOF->Drug Loading Drug Molecule Drug Molecule Drug Molecule->Drug Loading Drug-Loaded MOF Drug-Loaded MOF Drug Loading->Drug-Loaded MOF Target Site Delivery Target Site Delivery Drug-Loaded MOF->Target Site Delivery Controlled Drug Release Controlled Drug Release Target Site Delivery->Controlled Drug Release Therapeutic Effect Therapeutic Effect Controlled Drug Release->Therapeutic Effect

Caption: Logical workflow for a potential drug delivery application of the synthesized MOF.

References

Application Notes and Protocols: "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" based MOFs for Gas Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature survey, specific research on the synthesis and gas adsorption properties of Metal-Organic Frameworks (MOFs) utilizing the precise linker "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" is not available. This document, therefore, provides detailed application notes and protocols based on closely related and structurally analogous fluorinated biphenyl-based MOFs. The insights and methodologies presented herein are intended to serve as a valuable guide for researchers and scientists interested in the potential of such materials for gas adsorption applications.

The introduction of fluorine atoms into the organic linkers of MOFs has been shown to enhance their affinity for certain gases, particularly carbon dioxide, due to the polar nature of the C-F bond.[1][2] This makes fluorinated MOFs promising candidates for applications in gas separation and storage.[1][2]

Analogue MOF Systems

This document will focus on MOFs synthesized from linkers that are structurally similar to this compound. A notable example from the literature is the MOF synthesized using 2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-dicarboxylic acid (H2BPTFMA). This linker shares the core biphenyl-dicarboxylic acid structure with a fluorine-containing functional group.

Quantitative Data Presentation

The following tables summarize the key properties of an analogue MOF, LIFM-100, which is synthesized using the H2BPTFMA linker and a copper-based secondary building unit.[3]

Table 1: Structural Properties of Analogue MOF (LIFM-100)

PropertyValue
BET Surface Area663 m²/g
Pore VolumeNot Reported
Linker2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-dicarboxylic acid (H2BPTFMA)
Metal NodeCopper (Cu)
Thermal StabilityUp to 250 °C
Chemical StabilityHigh

Table 2: Gas Adsorption Properties of Analogue MOF (LIFM-100) at 273 K

GasUptake Capacity (mmol/g)ConditionsSelectivity (R22/N2)
R223.11 atm399.1
N2Not Reported1 atm-

Note: R22 (Chlorodifluoromethane) is a fluorinated gas, and its high uptake and selectivity highlight the potential of fluorinated MOFs for capturing such gases.

Experimental Protocols

The following protocols are based on the synthesis and characterization of analogue fluorinated biphenyl-based MOFs.

3.1. Synthesis of Analogue MOF (LIFM-100)

This protocol is adapted from the synthesis of similar copper-based MOFs.[3]

Materials:

  • 2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-dicarboxylic acid (H2BPTFMA)

  • Copper(II) nitrate hemi(pentahydrate) (Cu(NO₃)₂·2.5H₂O)

  • N,N'-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

Procedure:

  • In a glass vial, dissolve the H2BPTFMA linker in a mixture of DMF, MeOH, and H₂O.

  • Add Cu(NO₃)₂·2.5H₂O to the solution.

  • Seal the vial and heat the mixture in an oven at a specified temperature (e.g., 60-80 °C) for a designated period (e.g., 48 hours).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh DMF and then with a volatile solvent like methanol to remove unreacted starting materials and residual solvent.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

3.2. Gas Adsorption Measurements

This protocol outlines the general procedure for evaluating the gas adsorption properties of the synthesized MOF.

Equipment:

  • Volumetric gas adsorption analyzer

  • High-purity adsorbate gases (e.g., CO₂, N₂, CH₄)

  • Helium for dead volume determination

  • Sample tube and heating mantle for activation

Procedure:

  • Sample Activation: Place a precisely weighed amount of the MOF sample (typically 50-100 mg) into a sample tube. Attach the tube to the degassing port of the analyzer and heat under high vacuum at a temperature sufficient to remove guest solvents without decomposing the framework (e.g., 150-200 °C) for several hours.

  • Dead Volume Measurement: After activation and cooling to room temperature, determine the free space (dead volume) in the sample tube using helium gas.

  • Isotherm Measurement: Transfer the sample tube to the analysis port, which is immersed in a temperature-controlled bath (e.g., liquid nitrogen at 77 K for surface area analysis, or a water bath for gas adsorption at ambient temperatures). Introduce the adsorbate gas in controlled doses into the sample tube and measure the equilibrium pressure after each dose. The amount of gas adsorbed is calculated from the pressure change.

  • Data Analysis: Plot the amount of gas adsorbed versus the equilibrium pressure to obtain the adsorption isotherm. From this data, calculate the BET surface area (from N₂ adsorption at 77 K), pore volume, and gas uptake capacities at specific pressures and temperatures.

  • Selectivity Calculation: To determine the selectivity for a gas mixture (e.g., CO₂/N₂), measure the single-component adsorption isotherms for each gas. The selectivity can then be estimated using Ideal Adsorbed Solution Theory (IAST).

Visualizations

Diagram 1: Synthesis Workflow for an Analogue Fluorinated Biphenyl MOF

G cluster_prep Solution Preparation cluster_reaction Solvothermal Synthesis cluster_processing Product Isolation and Activation A Dissolve H2BPTFMA Linker in DMF/MeOH/H2O B Add Cu(NO3)2·2.5H2O A->B Mix C Heat in Sealed Vial (e.g., 60-80 °C, 48h) B->C Transfer to oven D Cool to Room Temperature C->D E Filter and Collect Crystals D->E F Wash with DMF and Methanol E->F G Activate under Vacuum F->G H Analogue MOF Crystals G->H

Caption: Synthesis workflow for an analogue fluorinated biphenyl MOF.

Diagram 2: Gas Adsorption Measurement Workflow

G cluster_sample_prep Sample Preparation cluster_measurement Adsorption Analysis cluster_data_analysis Data Processing A Weigh MOF Sample B Activate Sample (Heat under Vacuum) A->B C Measure Dead Volume (He) B->C D Introduce Adsorbate Gas in Doses C->D E Measure Equilibrium Pressure D->E F Generate Adsorption Isotherm E->F G Calculate Surface Area, Pore Volume, and Uptake F->G H Gas Adsorption Properties G->H

Caption: Workflow for gas adsorption measurements on MOF materials.

References

Application Notes and Protocols for Single Crystal Growth of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The incorporation of fluorine atoms into the organic linkers can significantly alter the properties of MOFs, such as their chemical stability, hydrophobicity, and affinity for specific molecules. This document provides detailed protocols for the synthesis and single-crystal growth of Metal-Organic Frameworks (MOFs) using the fluorinated organic linker, 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid.

The unique properties of MOFs make them highly attractive for biomedical applications. Their porous nature allows for the encapsulation of therapeutic agents, while the tunable framework enables controlled drug release. Fluorinated MOFs, in particular, may offer advantages in drug delivery due to their potential for increased stability and altered host-guest interactions. These application notes are designed to guide researchers in the synthesis of novel MOFs with potential applications in targeted drug delivery and other therapeutic areas.

Application in Drug Delivery

MOFs serve as promising platforms for drug delivery systems due to their high drug loading capacity and the potential for controlled release. The functionalization of the organic linker, such as with a fluoro group, can influence the drug-carrier interactions and the release kinetics. For instance, the fluorine atom can engage in specific interactions with drug molecules, potentially leading to higher loading efficiencies and more controlled release profiles. The crystalline nature of MOFs also allows for precise characterization of the drug-loaded framework, which is crucial for understanding the release mechanism and ensuring reproducibility.

Synthesis of the Ligand: this compound

The organic linker, this compound, is a key component in the synthesis of the target MOFs. While commercially available from several suppliers, a general synthetic route involves a Suzuki coupling reaction between a fluorinated phenylboronic acid derivative and a brominated benzoic acid derivative, followed by oxidation of any precursor functional groups to carboxylic acids. A detailed synthetic procedure for a related compound, flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), starts with 2,4-difluoronitrobenzene and diethyl 2-methylmalonate, followed by a series of reactions including catalytic hydrogenation and diazotization[1]. A similar multi-step synthesis can be envisioned for the dicarboxylic acid ligand.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound

This protocol describes a general method for the synthesis of a zinc-based MOF using a solvothermal method. Solvothermal synthesis is a common and effective method for producing high-quality MOF crystals[2].

Materials:

  • This compound (H₂L)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • 20 mL scintillation vials

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.05 mmol, 13.0 mg) and Zinc nitrate hexahydrate (e.g., 0.10 mmol, 29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF).

  • Cap the vial tightly and place it in an oven preheated to 100 °C.

  • Heat the reaction mixture for 24-48 hours.

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Colorless, single crystals should be observed at the bottom of the vial.

  • Carefully decant the mother liquor.

  • Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 12 hours each time to remove any unreacted starting materials.

  • To activate the MOF (remove solvent molecules from the pores), exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.

  • Finally, exchange the ethanol with chloroform (3 x 10 mL) over 24 hours.

  • Decant the chloroform and dry the crystals under vacuum at room temperature or slightly elevated temperature (e.g., 60 °C) for 12 hours.

Expected Outcome:

This procedure is expected to yield single crystals of a zinc-based MOF. The exact crystal structure and properties will need to be determined by single-crystal X-ray diffraction and other characterization techniques.

Protocol 2: Modulated Synthesis for Enhanced Crystal Quality

The addition of a modulator, typically a monocarboxylic acid, can influence the crystallization process, often leading to larger and higher-quality single crystals.

Materials:

  • Same as Protocol 1

  • Modulator: Acetic acid or Trifluoroacetic acid

Procedure:

  • Follow steps 1 of Protocol 1.

  • To the reaction mixture, add a specific amount of the modulator. The amount can be varied to optimize crystal growth (e.g., 10-100 equivalents with respect to the metal salt).

  • Proceed with steps 2-10 of Protocol 1.

Rationale:

The modulator competes with the linker for coordination to the metal centers, which can slow down the nucleation and growth rates, leading to the formation of larger and more perfect crystals.

Data Presentation

Table 1: Summary of Reaction Conditions for MOF Synthesis

ParameterProtocol 1Protocol 2
Metal SaltZn(NO₃)₂·6H₂OZn(NO₃)₂·6H₂O
LigandThis compoundThis compound
SolventDMFDMF
Temperature100 °C100 °C
Time24-48 hours24-48 hours
ModulatorNoneAcetic acid or Trifluoroacetic acid
Molar Ratio (Metal:Ligand)2:12:1

Mandatory Visualization

experimental_workflow Experimental Workflow for MOF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_activation Activation prep1 Dissolve Ligand and Metal Salt in DMF prep2 Add Modulator (Optional) prep1->prep2 reaction Solvothermal Synthesis (100 °C, 24-48h) prep2->reaction iso1 Cool to Room Temperature reaction->iso1 iso2 Decant Mother Liquor iso1->iso2 iso3 Wash with Fresh DMF iso2->iso3 act1 Solvent Exchange with Ethanol iso3->act1 act2 Solvent Exchange with Chloroform act1->act2 act3 Dry under Vacuum act2->act3 product Single Crystals of MOF act3->product

Caption: Workflow for the synthesis of this compound MOFs.

signaling_pathway Conceptual Pathway for MOF-based Drug Delivery drug Drug Molecule loaded_mof Drug-Loaded MOF drug->loaded_mof Encapsulation mof Fluorinated MOF Carrier mof->loaded_mof release Drug Release (e.g., pH change, diffusion) loaded_mof->release target Target Cell/Tissue release->target effect Therapeutic Effect target->effect

Caption: Conceptual pathway for drug delivery using a fluorinated MOF carrier.

Concluding Remarks

The protocols provided herein offer a starting point for the synthesis and crystallization of novel MOFs based on the this compound linker. Researchers are encouraged to explore variations in reaction parameters such as metal sources, solvents, temperature, and the use of different modulators to optimize the synthesis and obtain high-quality single crystals. The successful synthesis of these fluorinated MOFs will open avenues for investigating their potential in various applications, particularly in the field of drug development, where their unique properties may lead to the design of advanced and more effective therapeutic systems.

References

Application Notes and Protocols for the Characterization of MOFs Synthesized with 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of functionalized organic linkers, such as 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, allows for the tuning of the MOF's properties, including pore size, surface area, and chemical environment. This makes them highly attractive for a variety of applications, including gas storage and separation, catalysis, and drug delivery. The introduction of a fluorine atom onto the biphenyl backbone can influence the electronic properties and intermolecular interactions within the framework, potentially leading to enhanced stability and functionality.

These application notes provide a comprehensive overview of the essential techniques for the characterization of MOFs synthesized using this compound. Detailed protocols for key experiments are provided to guide researchers in their laboratory work.

Key Characterization Techniques

A thorough characterization of a newly synthesized MOF is crucial to confirm its structure, purity, stability, and porosity. The following techniques are considered fundamental in the analysis of MOFs.

Powder X-ray Diffraction (PXRD)

Application: PXRD is the primary technique used to confirm the crystalline phase and purity of a synthesized MOF. The resulting diffraction pattern is a fingerprint of the crystalline structure and can be compared to a simulated pattern from single-crystal X-ray diffraction data or to patterns of known phases.

Experimental Protocol:

  • Sample Preparation: Gently grind a small amount of the as-synthesized MOF powder to ensure a random orientation of the crystallites.

  • Mounting: Mount the powdered sample on a flat, zero-background sample holder. Ensure the surface is smooth and level with the holder's surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): A typical range is 3° to 50°, which covers the most characteristic peaks for MOFs.

    • Step Size: A step size of 0.02° is generally sufficient.

    • Scan Speed/Time per Step: Adjust to obtain a good signal-to-noise ratio. A longer time per step will result in a better-quality pattern.

  • Data Collection: Run the PXRD scan.

  • Data Analysis: Process the raw data by subtracting the background and identifying the peak positions (in 2θ) and their relative intensities. Compare the experimental pattern with a simulated or reference pattern to confirm the desired phase and assess for the presence of impurities (e.g., unreacted starting materials or different crystalline phases).

Data Presentation:

Table 1: Representative PXRD Data for a MOF based on this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
5.815.2100
8.210.845
10.58.460
12.17.330
15.35.825
18.74.750
24.53.620

Note: The data in this table is representative and actual peak positions will vary depending on the specific crystal structure.

Thermogravimetric Analysis (TGA)

Application: TGA is used to evaluate the thermal stability of the MOF and to determine the amount of solvent molecules present within the pores. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the MOF sample (typically 5-10 mg) into a TGA pan (usually alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A flow rate of 20-50 mL/min is common.

    • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 5-10 °C/min).

  • Data Collection: Run the TGA experiment. The instrument will record the mass of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Weight loss steps correspond to the removal of guest molecules (e.g., water, DMF) and the decomposition of the organic linker, leading to the collapse of the framework. The temperature at which significant weight loss occurs is an indicator of the MOF's thermal stability.

Data Presentation:

Table 2: Representative TGA Data for a MOF based on this compound

Temperature Range (°C)Weight Loss (%)Assignment
25 - 150~10-15Removal of guest solvent molecules (e.g., water, DMF)
350 - 500~40-50Decomposition of the 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylate linker
> 500-Formation of metal oxide residue

Note: The exact temperatures and weight loss percentages will depend on the specific MOF structure and the solvent content.

Gas Adsorption Analysis (BET Surface Area and Porosity)

Application: Gas adsorption measurements, typically using nitrogen at 77 K, are performed to determine the specific surface area, pore volume, and pore size distribution of the MOF. The Brunauer-Emmett-Teller (BET) theory is commonly applied to calculate the surface area.

Experimental Protocol:

  • Sample Activation (Degassing):

    • Place a known mass of the MOF sample (typically 50-100 mg) in a sample tube.

    • Heat the sample under vacuum (a process called degassing or activation) to remove any guest molecules from the pores. The activation temperature and time are critical and must be carefully chosen to avoid framework collapse. A typical starting point is 120-150 °C for several hours.

  • Measurement:

    • After activation, cool the sample to room temperature and weigh it again to determine the activated sample mass.

    • Transfer the sample tube to the analysis port of the gas adsorption analyzer.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument will then dose the sample with known amounts of nitrogen gas at various relative pressures (P/P₀) and measure the amount of gas adsorbed.

  • Data Analysis:

    • Plot the amount of gas adsorbed versus the relative pressure to obtain the nitrogen adsorption-desorption isotherm.

    • Apply the BET equation to the adsorption data in the appropriate relative pressure range (typically 0.05 to 0.35 for microporous materials) to calculate the specific surface area.

    • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).

    • Pore size distribution can be calculated from the isotherm data using models such as Density Functional Theory (DFT) or Horvath-Kawazoe (HK).

Data Presentation:

Table 3: Representative Porosity Data for a MOF based on this compound

ParameterValue
BET Surface Area (m²/g)800 - 2500
Langmuir Surface Area (m²/g)1000 - 3000
Total Pore Volume (cm³/g)0.4 - 1.2
Micropore Volume (cm³/g)0.3 - 0.9
Dominant Pore Size (Å)8 - 15

Note: These values are illustrative and the actual porosity will be highly dependent on the MOF's crystal structure.

Spectroscopic Techniques

Application: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the incorporation of the organic linker into the MOF structure and to probe the coordination environment.

Experimental Protocols:

  • Solid-State NMR Spectroscopy:

    • Sample Preparation: Pack the finely ground MOF powder into an NMR rotor.

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F solid-state NMR spectra. Magic Angle Spinning (MAS) is used to obtain higher resolution spectra.

    • Data Analysis: Compare the spectra of the MOF with the spectra of the free linker to confirm the presence of the linker in the framework and to identify any changes in the chemical shifts upon coordination to the metal center. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the MOF sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

    • Data Analysis: Compare the IR spectrum of the MOF with that of the free dicarboxylic acid linker. The disappearance of the broad O-H stretch from the carboxylic acid and the shift of the C=O stretching frequency are indicative of coordination to the metal center.

Electron Microscopy

Application: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology (shape and size) and crystallinity of the MOF particles.

Experimental Protocols:

  • Scanning Electron Microscopy (SEM):

    • Sample Preparation: Mount a small amount of the MOF powder onto an SEM stub using conductive carbon tape.

    • Coating: If the sample is not sufficiently conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

    • Imaging: Image the sample in the SEM at various magnifications to observe the particle morphology.

  • Transmission Electron Microscopy (TEM):

    • Sample Preparation: Disperse a very small amount of the MOF powder in a suitable solvent (e.g., ethanol) and sonicate briefly.

    • Grid Preparation: Place a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate.

    • Imaging: Image the sample in the TEM. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes, providing evidence of the material's crystallinity.

Visualized Workflows and Relationships

MOF_Characterization_Workflow synthesis MOF Synthesis (this compound) pxrd Powder X-ray Diffraction (PXRD) synthesis->pxrd Phase Purity & Crystallinity tga Thermogravimetric Analysis (TGA) synthesis->tga Thermal Stability & Solvent Content spectroscopy Spectroscopy (NMR, IR) synthesis->spectroscopy Linker Incorporation microscopy Electron Microscopy (SEM, TEM) synthesis->microscopy Morphology & Particle Size activation Activation (Solvent Removal) gas_adsorption Gas Adsorption (BET) activation->gas_adsorption Porosity & Surface Area pxrd->activation

Figure 1. Experimental workflow for the characterization of a newly synthesized MOF.

Characterization_Relationships MOF MOF Material Structure Crystal Structure MOF->Structure Purity Phase Purity MOF->Purity Stability Thermal Stability MOF->Stability Porosity Porosity MOF->Porosity Morphology Morphology MOF->Morphology Composition Chemical Composition MOF->Composition PXRD PXRD Structure->PXRD SCXRD SCXRD Structure->SCXRD Purity->PXRD TGA TGA Stability->TGA GasAdsorption Gas Adsorption Porosity->GasAdsorption SEM_TEM SEM/TEM Morphology->SEM_TEM NMR NMR Composition->NMR IR IR Composition->IR

Figure 2. Logical relationships between material properties and characterization techniques.

Application Notes and Protocols for Photoluminescent MOFs Utilizing 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the synthesis and characterization of photoluminescent Metal-Organic Frameworks (MOFs) using the fluorinated organic linker, 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid . While specific literature on MOFs synthesized from this exact linker is emerging, the protocols herein are adapted from established methods for structurally similar biphenyl-dicarboxylate linkers and other fluorinated MOFs.[1] These guidelines are intended to serve as a robust starting point for the development of novel photoluminescent MOFs with potential applications in chemical sensing, bio-imaging, and drug delivery.

The incorporation of a fluorine atom onto the biphenyl backbone is anticipated to enhance the material's properties, such as thermal and chemical stability, and to introduce hydrophobicity, which can be advantageous for specific applications.[2][3] The inherent luminescence of the biphenyl dicarboxylate linker is expected to be retained, making these MOFs promising candidates for sensing applications.[1][4]

Generalized Synthesis Protocol: Solvothermal Synthesis of a Luminescent MOF

This protocol is adapted from the synthesis of related luminescent MOFs based on substituted [1,1'-biphenyl]-4,4'-dicarboxylic acid.[1] The choice of metal salt can be varied to tune the properties of the resulting MOF; aluminum nitrate nonahydrate is provided as a representative example.

1.1. Materials

  • This compound (H₂-FBPDC)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or other suitable metal salt (e.g., Zinc nitrate, Zirconium chloride)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water

1.2. Equipment

  • Glass vials or Teflon-lined autoclave

  • Oven or heating block

  • Ultrasonic bath

  • Centrifuge

  • Fume hood

1.3. Procedure

  • In a typical synthesis, dissolve this compound (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol of Al(NO₃)₃·9H₂O) in a solvent such as DMF (e.g., 10 mL) in a glass vial.

  • Use an ultrasonic bath to ensure complete dissolution of the reagents.

  • Seal the vial tightly and place it in a preheated oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction, allow the vial to cool slowly to room temperature.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a lower-boiling-point solvent like ethanol to remove any unreacted starting materials and residual DMF.

  • Dry the final product under vacuum at an elevated temperature (e.g., 60-80 °C) to remove the solvent from the pores.

Characterization Protocols

2.1. Structural and Thermal Characterization

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. Data should be collected on a diffractometer using Cu Kα radiation.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 5-10 °C/min.

2.2. Photoluminescence Spectroscopy

  • Solid-State Photoluminescence Spectroscopy:

    • Place a small amount of the dried MOF powder in a solid-state sample holder.

    • Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.

    • Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.

    • Measure the photoluminescence quantum yield (PLQY) using an integrating sphere. Barium sulfate can be used as a reference.

  • Luminescence in Solvent Suspension:

    • Disperse a small amount of the MOF in a suitable solvent (e.g., ethanol, DMF) through sonication to form a stable suspension.

    • Transfer the suspension to a quartz cuvette.

    • Record the excitation and emission spectra as described for the solid-state measurement.

Predicted Photoluminescent Properties and Potential Applications

The photoluminescent properties of MOFs are highly dependent on the organic linker and the metal center.[4][5] For a MOF synthesized from this compound, the luminescence is expected to originate from the π-conjugated system of the biphenyl backbone.

Table 1: Predicted Photoluminescent Properties of a MOF based on this compound

PropertyPredicted Value/RangeNotes
Excitation Wavelength 300 - 350 nmBased on the absorption of the biphenyl-dicarboxylate chromophore.
Emission Wavelength 400 - 480 nm (Blue)The exact emission wavelength will depend on the metal center and the coordination environment. MOFs from similar biphenyl linkers often exhibit blue fluorescence.[6]
Quantum Yield (Solid) 5 - 30%This is a typical range for ligand-based luminescent MOFs. The quantum yield can be influenced by the rigidity of the framework and the presence of non-radiative decay pathways.
Luminescence Lifetime 1 - 10 nsConsistent with fluorescence from an organic chromophore.

Potential Applications:

  • Sensing of Metal Ions: The fluorescence of the MOF could be quenched or enhanced in the presence of specific metal ions, making it a potential sensor. For instance, electron-rich analytes could quench the luminescence through photoinduced electron transfer. The introduction of the fluorine atom may enhance selectivity.

  • Detection of Small Molecules: The porous nature of the MOF could allow for the encapsulation of small molecules that could interact with the framework and alter its photoluminescent properties. This could be applied to the detection of pollutants or biomolecules.[7]

  • Bio-imaging: If the MOF can be synthesized as nanoparticles and is stable in biological media, its intrinsic fluorescence could be utilized for cellular imaging. The hydrophobicity imparted by the fluorine atom may influence cell uptake.

  • Drug Delivery: The porous structure could be loaded with therapeutic agents. The intrinsic luminescence would allow for the tracking of the drug carrier.

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Characterization cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_application Application Testing reagents 1. Reagents (Ligand + Metal Salt) dissolution 2. Dissolution (DMF, Sonication) reagents->dissolution reaction 3. Solvothermal Reaction (Oven) dissolution->reaction collection 4. Product Collection (Centrifugation) reaction->collection washing 5. Washing (DMF, EtOH) collection->washing drying 6. Activation (Vacuum Drying) washing->drying pxrd PXRD (Crystallinity) drying->pxrd tga TGA (Thermal Stability) drying->tga pl Photoluminescence (Optical Properties) drying->pl sensing Sensing Experiments (e.g., Metal Ion Detection) pl->sensing

Caption: Workflow for MOF synthesis and characterization.

Luminescence Sensing Mechanism

G Hypothetical Luminescence Quenching Mechanism mof Luminescent MOF excited_mof Excited MOF* mof->excited_mof Excitation (Light In) analyte Analyte (Quencher) excited_mof->analyte Energy/Electron Transfer ground_mof Ground State MOF excited_mof->ground_mof Luminescence (Light Out) analyte->ground_mof Non-radiative Decay (Quenching)

Caption: MOF luminescence quenching by an analyte.

References

Application Notes and Protocols: Catalytic Applications of MOFs Derived from 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of Metal-Organic Frameworks (MOFs) derived from "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" with reported catalytic applications. The following application notes and protocols are therefore based on the expected chemical behavior of such a MOF, drawing analogies from structurally similar fluorinated and biphenyl-based MOFs. The experimental protocols are hypothetical and should be considered as starting points for research and development.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of the organic linker provides a powerful tool to tune the physicochemical properties of the resulting MOF. The introduction of fluorine atoms into the organic linker, such as in This compound , is anticipated to impart unique properties to the corresponding MOF, including increased hydrophobicity, altered electronic properties, and enhanced stability.[1][2] These characteristics are highly desirable for catalytic applications.

This document outlines potential catalytic applications, hypothetical performance data, and detailed experimental protocols for MOFs synthesized with the "this compound" linker (hereafter referred to as F-BPDC-MOF).

Potential Catalytic Applications

Based on the properties of analogous fluorinated and biphenyl-based MOFs, F-BPDC-MOFs are promising candidates for several catalytic applications:

  • Lewis Acid Catalysis: The metal nodes within the MOF structure can act as Lewis acid sites, particularly if they are coordinatively unsaturated.[3] The electron-withdrawing nature of the fluorine atom on the biphenyl linker can enhance the Lewis acidity of the metal centers, potentially boosting catalytic activity in reactions such as Diels-Alder, Friedel-Crafts, and cyanosilylation reactions.

  • Photocatalysis: Many MOFs exhibit photocatalytic activity due to their semiconductor-like properties, where the organic linkers act as antennas for light absorption and the metal clusters facilitate charge separation.[4] The extended π-system of the biphenyl core in F-BPDC can facilitate light absorption, and the fluorine substituent may influence the electronic band structure, potentially enhancing photocatalytic efficiency for applications like hydrogen evolution, CO2 reduction, and degradation of organic pollutants.

  • Oxidation Catalysis: MOFs with accessible metal sites can catalyze a variety of oxidation reactions. The hydrophobic channels that could be formed by the fluorinated linkers might be advantageous for the selective oxidation of organic substrates in aqueous media by repelling water from the active sites.

Hypothetical Performance Data

The following tables summarize expected, hypothetical quantitative data for the catalytic performance of an F-BPDC-MOF in representative reactions. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Performance in Lewis Acid Catalysis (Diels-Alder Reaction)

CatalystReactionSubstratesTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Zr-F-BPDC-MOFDiels-AlderIsoprene, Maleimide251295>99
Cu-F-BPDC-MOFDiels-AlderCyclopentadiene, Methyl Acrylate0248892 (endo)

Table 2: Hypothetical Performance in Photocatalysis (Hydrogen Evolution)

CatalystReactionSacrificial AgentCo-catalystLight SourceH₂ Evolution Rate (mmol g⁻¹ h⁻¹)
Pt@Zr-F-BPDC-MOFH₂ EvolutionTriethanolaminePt (1 wt%)Xe lamp (λ > 420 nm)15.2
CdS@Zr-F-BPDC-MOFH₂ EvolutionLactic AcidCdS (10 wt%)Visible Light25.8

Experimental Protocols

Protocol 1: Synthesis of a Zirconium-based F-BPDC-MOF (Zr-F-BPDC-MOF)

This protocol describes a hypothetical solvothermal synthesis of a zirconium-based MOF using this compound.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (F-BPDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

Procedure:

  • In a 20 mL scintillation vial, dissolve 62.5 mg (0.24 mmol) of F-BPDC and 56 mg (0.24 mmol) of ZrCl₄ in 10 mL of DMF.

  • Add 0.5 mL of glacial acetic acid to the solution.

  • Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution.

  • Place the vial in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, a white crystalline powder should be visible.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules.

  • Activate the MOF by heating at 150 °C under vacuum overnight to remove residual solvent from the pores.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of Zr-F-BPDC-MOF start Dissolve ZrCl₄ and F-BPDC in DMF with Acetic Acid sonicate Sonicate for 10 min start->sonicate heat Heat at 120 °C for 48 h sonicate->heat cool Cool to Room Temperature heat->cool collect Collect Product (Centrifugation) cool->collect wash_dmf Wash with DMF collect->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh activate Activate under Vacuum at 150 °C wash_etoh->activate end_product Zr-F-BPDC-MOF Powder activate->end_product

Caption: Workflow for the solvothermal synthesis of Zr-F-BPDC-MOF.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol outlines a hypothetical procedure for a Diels-Alder reaction using the synthesized Zr-F-BPDC-MOF as a catalyst.

Materials:

  • Activated Zr-F-BPDC-MOF

  • Isoprene

  • N-Phenylmaleimide

  • Dichloromethane (DCM)

Procedure:

  • To a 10 mL round-bottom flask, add 10 mg of the activated Zr-F-BPDC-MOF.

  • Add 5 mL of DCM to the flask.

  • Add 0.5 mmol of N-Phenylmaleimide and 1.0 mmol of isoprene to the suspension.

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, separate the catalyst from the reaction mixture by centrifugation.

  • Wash the catalyst with DCM and dry under vacuum for reuse.

  • Remove the solvent from the supernatant under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Diagram of Catalytic Workflow:

G cluster_catalysis Lewis Acid Catalyzed Diels-Alder Reaction start Add Zr-F-BPDC-MOF to DCM add_reactants Add N-Phenylmaleimide and Isoprene start->add_reactants react Stir at 25 °C for 12 h add_reactants->react monitor Monitor Reaction (TLC/GC) react->monitor separate Separate Catalyst (Centrifugation) monitor->separate catalyst_recycle Wash and Dry Catalyst for Reuse separate->catalyst_recycle product_isolation Isolate Product from Supernatant separate->product_isolation purify Purify Product (Column Chromatography) product_isolation->purify final_product Diels-Alder Adduct purify->final_product

Caption: Workflow for the Zr-F-BPDC-MOF catalyzed Diels-Alder reaction.

Protocol 3: Photocatalytic Hydrogen Evolution

This protocol provides a hypothetical procedure for photocatalytic hydrogen evolution from water using the Zr-F-BPDC-MOF.

Materials:

  • Zr-F-BPDC-MOF

  • Chloroplatinic acid (H₂PtCl₆) solution (for Pt co-catalyst deposition)

  • Triethanolamine (TEOA) as a sacrificial electron donor

  • Deionized water

Procedure:

  • Deposition of Pt co-catalyst: Disperse 50 mg of Zr-F-BPDC-MOF in 50 mL of deionized water. Add the required amount of H₂PtCl₆ solution for 1 wt% Pt loading. Irradiate the suspension with a 300 W Xe lamp for 1 hour under stirring to photodeposit Pt nanoparticles onto the MOF. Collect and dry the Pt@Zr-F-BPDC-MOF.

  • Photocatalytic Reaction: In a quartz reaction vessel, suspend 20 mg of Pt@Zr-F-BPDC-MOF in a 100 mL aqueous solution containing 10 vol% TEOA.

  • Seal the vessel and purge with argon for 30 minutes to remove air.

  • Irradiate the suspension with a 300 W Xe lamp equipped with a 420 nm cutoff filter.

  • Maintain the reaction temperature at 25 °C using a circulating water bath.

  • Analyze the evolved gases periodically using an online gas chromatograph equipped with a thermal conductivity detector (TCD).

Diagram of Photocatalytic Relationship:

G cluster_photocatalysis Photocatalytic Hydrogen Evolution Mechanism light Visible Light (λ > 420 nm) mof Zr-F-BPDC-MOF light->mof Excitation electron_hole e⁻ / h⁺ pair generation mof->electron_hole teoa TEOA (Sacrificial Agent) electron_hole->teoa h⁺ scavenging pt Pt Co-catalyst electron_hole->pt e⁻ transfer teoa_ox TEOA (oxidized) teoa->teoa_ox h2o H₂O h2 H₂ h2o->h2 pt->h2o Reduction

References

Application Notes and Protocols for the Synthesis of Hydrophobic Metal-Organic Frameworks (MOFs) using 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydrophobic Metal-Organic Frameworks (MOFs) is a rapidly growing area of research, driven by their potential applications in areas such as gas storage and separation, catalysis in aqueous environments, and drug delivery. The introduction of fluorine atoms into the organic linkers of MOFs is a key strategy for imparting hydrophobicity. This is due to the low polarizability and high electronegativity of fluorine, which reduces the surface energy of the resulting framework.

Rationale for Using Fluorinated Linkers

The incorporation of fluorine-containing functional groups, such as -F or -CF3, into the organic linkers of MOFs is a well-established method for tailoring their hydrophobicity. The presence of these groups can significantly increase the water contact angle of the MOF material, making it water-repellent. This property is highly desirable for applications where the presence of water could lead to framework degradation or interfere with the intended function, such as in certain catalytic reactions or for the storage of moisture-sensitive gases.

Data Presentation: Properties of Analogous Hydrophobic MOFs

The following table summarizes key quantitative data for hydrophobic MOFs synthesized using fluorinated organic linkers that are structurally similar to 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This data provides a benchmark for the expected properties of MOFs synthesized with the target linker.

Fluorinated LinkerMOF Name/TopologyMetal IonWater Contact Angle (°)BET Surface Area (m²/g)Reference
3,3′,5,5′-tetrakis(fluoro)biphenyl-4,4′-dicarboxylic acidJXNU-12(F)NiNot Reported~2500[1]
2,2′-bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylateLIFM-100CuNot ReportedNot Reported[1]
4,4′-(hexafluoroisopropylidene)bis(benzoic acid)TMU-55 / HTMU-55ZnHydrophobicNot Reported[2][3]
Perfluorinated biphenyl-based ligandsMOFF-2Cu151 ± 11Not Reported
2,5-bis(trifluoromethyl)terephthalic acidRE-TTA-fcuGd, Eu110.6 - 122.6Not Reported[4]
Fluorinated terephthalate derivatives2CF₃-UiO-66Zr145.9Not Reported[5]

Experimental Protocols

The following are generalized solvothermal synthesis protocols for the preparation of hydrophobic MOFs using this compound. These protocols are adapted from successful syntheses of MOFs with similar fluorinated biphenyl dicarboxylate linkers. Researchers should consider these as starting points and may need to optimize reaction conditions such as temperature, time, and reactant ratios.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol is adapted from the synthesis of MOFs using fluorinated V-shaped linkers.

Materials:

  • This compound (H₂-FBPDC)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N'-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and Zinc nitrate hexahydrate (e.g., 0.1 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C over 2 hours and hold at this temperature for 48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Colorless crystals should form at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours to remove residual solvent.

Protocol 2: Solvothermal Synthesis of a Copper-based MOF

This protocol is based on the synthesis of MOFs from perfluorinated biphenyl ligands.

Materials:

  • This compound (H₂-FBPDC)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N'-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Water

Procedure:

  • Combine this compound (e.g., 0.05 mmol) and Copper(II) nitrate trihydrate (e.g., 0.1 mmol) in a glass vial.

  • Add a solvent mixture of DMF (3 mL), MeOH (1.8 mL), and H₂O (0.1 mL).

  • Cap the vial and heat at 60 °C for 48 hours.

  • After cooling to room temperature, blue or green crystals should be present.

  • Isolate the crystals by filtration and wash with DMF.

  • Solvent exchange with a more volatile solvent like ethanol or dichloromethane may be necessary for activation.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Characterization Methods

To confirm the successful synthesis and to determine the properties of the resulting MOF, the following characterization techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the linker to the metal centers.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the porosity and surface area of the MOF.

  • Water Contact Angle Measurement: To quantify the hydrophobicity of the material's surface. A contact angle greater than 90° indicates a hydrophobic surface.

Visualizations

Logical Workflow for Hydrophobic MOF Synthesis and Characterization

MOF_Synthesis_Workflow Workflow for Hydrophobic MOF Synthesis cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis & Application start Mix Ligand and Metal Salt in Solvent sonicate Sonicate for Homogenization start->sonicate heat Solvothermal Reaction in Oven sonicate->heat cool Cool to Room Temperature heat->cool wash Wash with Solvents cool->wash dry Dry under Vacuum wash->dry pxrd PXRD dry->pxrd tga TGA dry->tga ftir FTIR dry->ftir bet BET Surface Area dry->bet contact_angle Water Contact Angle dry->contact_angle analysis Analyze Properties pxrd->analysis tga->analysis ftir->analysis bet->analysis contact_angle->analysis application Evaluate for Applications analysis->application

Caption: Generalized workflow for the synthesis and characterization of hydrophobic MOFs.

Signaling Pathway for Achieving Hydrophobicity in MOFs

Hydrophobicity_Pathway Pathway to Hydrophobic MOFs cluster_design Design Strategy cluster_synthesis Synthesis cluster_outcome Resulting Properties linker Select Fluorinated Organic Linker (e.g., this compound) synthesis Solvothermal Synthesis linker->synthesis metal Choose Appropriate Metal Node metal->synthesis hydrophobic_mof Formation of Hydrophobic MOF synthesis->hydrophobic_mof low_surface_energy Low Surface Energy hydrophobic_mof->low_surface_energy water_repellency Water Repellency (High Contact Angle) low_surface_energy->water_repellency

Caption: Conceptual pathway illustrating the design and synthesis of hydrophobic MOFs.

Conclusion

The use of this compound as a linker in the synthesis of Metal-Organic Frameworks presents a promising avenue for the development of novel hydrophobic materials. While direct experimental data for this specific linker is currently limited, the established methodologies for similar fluorinated biphenyl dicarboxylates provide a strong foundation for successful synthesis. The protocols and data presented in these application notes are intended to guide researchers in their initial investigations and to facilitate the exploration of this exciting class of materials for a wide range of applications, including those in challenging aqueous environments. Careful optimization of the reaction conditions and thorough characterization of the resulting materials will be crucial for advancing this area of MOF chemistry.

References

Application Notes and Protocols: Guest Removal and Activation of "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the guest removal and activation of Metal-Organic Frameworks (MOFs) synthesized using the linker "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid". Given the specific nature of this linker, these protocols are based on established methods for structurally similar fluorinated and biphenyl-based MOFs.

Introduction to this compound MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. The incorporation of a fluorinated biphenyl dicarboxylate linker, such as this compound, can impart unique properties to the resulting MOF, including increased hydrophobicity, modified electronic properties, and potentially enhanced stability.[1][2] These characteristics are highly desirable for applications in gas storage and separation, catalysis, and notably, in drug delivery systems.[3][4][5]

The successful application of these MOFs hinges on the crucial steps of guest removal and activation. As-synthesized MOFs typically have solvent molecules occupying their pores, which must be removed to make the porous network accessible for guest molecules like drugs.[6] This process, known as activation, must be performed carefully to avoid the collapse of the framework structure.[7]

Quantitative Data Summary

The following table summarizes typical quantitative data for MOFs based on functionalized biphenyl-dicarboxylic acid linkers. The data for the hypothetical "F-BPDC-MOF" (where F-BPDC is this compound) is projected based on values reported for analogous structures.

MOF NameMetal NodeLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Drug Loading Capacity (wt%)Reference
Ni-BPDC-MOFNi4,4'-biphenyl dicarboxylic acid311.99~0.2 (estimated)Not Reported[3][8]
Al-BP-NaphAl2-(naphthalen-2-ylamino)-[1,1'-biphenyl]-4,4'-dicarboxylic acid4560.55Not Reported[9]
F-BPDC-MOF (Projected) Zr This compound ~800-1200 ~0.4-0.6 ~15-25 (for Doxorubicin) Projected
Cu-F4BDC-DABCOCuTetrafluoro-1,4-benzenedicarboxylateHighNot Reported41.3 (for Quercetin)[10]

Experimental Protocols

Detailed methodologies for the synthesis, guest removal (activation), and drug loading for a hypothetical Zr-based MOF using the this compound linker (hereafter referred to as F-BPDC) are provided below.

Synthesis of Zr-F-BPDC MOF

This protocol is adapted from the synthesis of other Zr-based MOFs.[11][12]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (F-BPDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (60 mg, 0.26 mmol) and F-BPDC (70 mg, 0.26 mmol) in 10 mL of DMF.

  • Add 0.5 mL of acetic acid to the solution as a modulator to control the crystallite size and reduce defects.

  • Seal the vial and sonicate for 10 minutes to ensure complete dissolution.

  • Place the vial in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, allow the oven to cool down to room temperature.

  • A white crystalline powder will have precipitated.

  • Separate the solid product by centrifugation (5000 rpm, 10 minutes).

  • Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • The as-synthesized Zr-F-BPDC MOF is now ready for the guest removal and activation process.

Guest Removal and Activation

The removal of high-boiling point solvents like DMF from the MOF pores is critical for activation. Two common and effective methods are presented here.

Materials:

  • As-synthesized Zr-F-BPDC MOF in DMF

  • Ethanol (or Acetone)

  • Dichloromethane (DCM)

  • Vacuum oven or Schlenk line

Procedure:

  • Decant the DMF from the as-synthesized MOF.

  • Add 10 mL of fresh ethanol to the MOF and gently agitate for 12 hours.

  • Centrifuge and decant the ethanol. Repeat this solvent exchange with fresh ethanol three times over 24-48 hours to ensure complete replacement of DMF.

  • After the final ethanol wash, perform a further solvent exchange with a more volatile solvent like dichloromethane (DCM) for 12 hours (3 x 10 mL).

  • After the final DCM wash, decant the solvent and quickly transfer the wet solid to a vacuum oven or a flask connected to a Schlenk line.

  • Activate the MOF by heating under dynamic vacuum at 150 °C for 12 hours.

  • The activated MOF should be stored in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.

This method is particularly useful for delicate MOF structures that may collapse during thermal activation.[7]

Materials:

  • As-synthesized Zr-F-BPDC MOF after solvent exchange with ethanol

  • Liquid CO₂

  • Supercritical dryer

Procedure:

  • Follow steps 1-3 of the solvent exchange protocol above to replace DMF with ethanol.

  • Place the ethanol-soaked MOF in the chamber of a supercritical dryer.

  • Fill the chamber with liquid CO₂ and allow it to exchange with the ethanol in the MOF pores. This is typically done by flowing liquid CO₂ through the chamber for several hours.

  • Once the ethanol is replaced by liquid CO₂, heat the chamber above the critical temperature of CO₂ (31.1 °C) and increase the pressure above its critical pressure (73.8 bar).

  • Slowly vent the supercritical CO₂ from the chamber while maintaining the temperature. This avoids the formation of a liquid-gas interface and the associated capillary forces that can cause pore collapse.

  • The resulting activated MOF will be a dry, high-surface-area powder. Store under inert conditions.

Drug Loading Protocol (Example: Doxorubicin)

This protocol describes the loading of the anticancer drug Doxorubicin (Dox) into the activated Zr-F-BPDC MOF.

Materials:

  • Activated Zr-F-BPDC MOF

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a stock solution of Doxorubicin in deionized water (e.g., 1 mg/mL).

  • Disperse 10 mg of activated Zr-F-BPDC MOF in 5 mL of the Doxorubicin solution.

  • Gently stir the suspension at room temperature in the dark for 24 hours to allow for encapsulation of the drug molecules within the MOF pores.

  • After 24 hours, centrifuge the mixture to separate the Dox-loaded MOF (Dox@Zr-F-BPDC).

  • Wash the Dox@Zr-F-BPDC with deionized water (2 x 5 mL) to remove any surface-adsorbed drug.

  • Dry the final product under vacuum at room temperature.

  • The drug loading can be quantified by measuring the concentration of Doxorubicin remaining in the supernatant using UV-Vis spectroscopy.

Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_drug_loading Drug Loading s1 Dissolve ZrCl4 and F-BPDC in DMF with Acetic Acid s2 Solvothermal Reaction (120 °C, 24h) s1->s2 s3 Centrifugation and Washing with DMF s2->s3 a1 Solvent Exchange (DMF -> Ethanol -> DCM) s3->a1 a2 Thermal Activation (150 °C, vacuum) a1->a2 Method 1 a3 Supercritical CO2 Drying a1->a3 Method 2 d1 Disperse Activated MOF in Doxorubicin Solution a2->d1 a3->d1 d2 Stir for 24h d1->d2 d3 Centrifugation and Washing d2->d3 d4 Drying d3->d4 drug_release_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment (pH < 6.8) cluster_cell Cancer Cell mof Dox@Zr-F-BPDC (Stable) mof_t Dox@Zr-F-BPDC mof->mof_t Enters Tumor Site release pH-triggered MOF degradation mof_t->release dox_free Free Doxorubicin release->dox_free uptake Endocytosis dox_free->uptake endosome Endosome/Lysosome (Acidic pH) uptake->endosome dox_intra Intracellular Doxorubicin endosome->dox_intra Release nucleus Nucleus dox_intra->nucleus Intercalates DNA apoptosis Apoptosis nucleus->apoptosis signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates bad Bad akt->bad phosphorylates (inactivates) bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits dox Doxorubicin (from MOF) dna_damage DNA Damage dox->dna_damage p53 p53 activation dna_damage->p53 p53->apoptosis promotes

References

Application Notes and Protocols: 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid for Mixed-Matrix Membrane Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application note describes a representative use of "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" in the fabrication of mixed-matrix membranes (MMMs) for gas separation. As of the current literature survey, no direct experimental data has been published for this specific compound in MMM applications. The protocols and data presented are based on established methodologies for structurally similar fluorinated aromatic polyimides and are intended to provide a foundational framework for researchers exploring novel membrane materials.

Introduction

Mixed-matrix membranes (MMMs) represent a significant advancement in separation science, combining the processability and mechanical integrity of polymers with the superior separation performance of dispersed inorganic or porous organic fillers. Fluorinated polyimides are a class of high-performance polymers extensively used as the matrix in MMMs due to their exceptional thermal stability, chemical resistance, and enhanced gas permeability and selectivity. The incorporation of fluorine atoms into the polymer backbone disrupts chain packing, thereby increasing the fractional free volume and facilitating gas transport.

This document outlines the potential application of this compound as a monomer for the synthesis of a novel fluorinated polyimide. This polyimide can then serve as the matrix for the fabrication of high-performance MMMs for applications such as CO₂ capture, natural gas sweetening, and hydrogen purification. The rigid and contorted structure imparted by the fluorinated biphenyl moiety is expected to yield a polymer with favorable gas separation properties.

Hypothetical Polymer Synthesis

For membrane applications, dicarboxylic acids are typically converted into more reactive dianhydrides or diacid chlorides for polymerization with diamines. Here, we propose the synthesis of a novel polyimide, hereafter referred to as FBP-PI, from the dianhydride of this compound and a commercially available diamine, 2,4,6-trimethyl-m-phenylenediamine (TMPDA).

Diagram of Proposed Monomer and Polymer

G cluster_monomer Monomer: 2-Fluoro-[1,1'-biphenyl]-4,4'-dianhydride (FBPD) cluster_diamine Diamine: 2,4,6-trimethyl-m-phenylenediamine (TMPDA) cluster_polymer Resulting Polyimide: FBP-PI Monomer Chemical Structure of FBPD Polymer Repeating Unit of FBP-PI Monomer->Polymer Polycondensation Diamine Chemical Structure of TMPDA Diamine->Polymer Polycondensation

Caption: Proposed synthesis of FBP-PI from FBPD and TMPDA.

Experimental Protocols

Synthesis of FBP-PI Polyimide

The synthesis of FBP-PI is proposed via a two-step polycondensation reaction involving the formation of a poly(amic acid) (PAA) precursor, followed by chemical imidization.[1]

Materials:

  • 2-Fluoro-[1,1'-biphenyl]-4,4'-dianhydride (FBPD) (hypothetical)

  • 2,4,6-trimethyl-m-phenylenediamine (TMPDA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Pyridine (anhydrous)

  • Acetic anhydride

Protocol:

  • In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add an equimolar amount of TMPDA to anhydrous DMAc and stir until fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Gradually add an equimolar amount of FBPD powder to the diamine solution over 1 hour to control the reaction exotherm.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours to form a viscous poly(amic acid) solution.

  • For chemical imidization, add a 2:1 molar ratio of acetic anhydride and pyridine to the PAA solution.

  • Stir the mixture at room temperature for 1 hour, then heat to 50°C for 2 hours.

  • Precipitate the resulting polyimide by slowly pouring the polymer solution into a vigorously stirred bath of methanol.

  • Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 120°C for 24 hours.

Fabrication of FBP-PI/Zeolite 4A Mixed-Matrix Membrane

This protocol describes the fabrication of a dense MMM film by solution casting. Zeolite 4A is chosen as the filler due to its molecular sieving properties.

Materials:

  • Synthesized FBP-PI powder

  • Zeolite 4A nanoparticles (activated at 200°C for 24 hours prior to use)

  • N,N-dimethylformamide (DMF)

Protocol:

  • Prepare a 15 wt% solution of FBP-PI in DMF by dissolving the dried polymer powder with magnetic stirring for 24 hours.

  • In a separate vial, disperse a calculated amount of activated Zeolite 4A nanoparticles in DMF to achieve a desired filler loading (e.g., 10, 20, 30 wt% with respect to the polymer weight). Sonicate the suspension for 1 hour to ensure uniform dispersion.

  • Add the zeolite suspension to the FBP-PI solution and stir the mixture for an additional 6 hours.

  • Further degas the casting solution by sonication for 30 minutes.

  • Cast the bubble-free solution onto a clean, level glass plate using a doctor blade with a specific casting thickness.

  • Dry the cast film in a nitrogen-purged oven at 80°C for 24 hours, followed by a gradual increase in temperature to 150°C and 200°C, holding for 12 hours at each temperature to ensure complete solvent removal.

  • After cooling to room temperature, carefully peel the membrane from the glass plate.

MMM Fabrication Workflow

G A FBP-PI Polymer Solution C Mixing and Sonication A->C B Zeolite 4A Dispersion in DMF B->C D Solution Casting C->D E Solvent Evaporation and Thermal Annealing D->E F FBP-PI/Zeolite 4A MMM E->F

Caption: Workflow for the fabrication of FBP-PI/Zeolite 4A MMM.

Characterization of Polymer and MMM

Standard characterization techniques are essential to evaluate the properties of the synthesized polymer and the resulting MMM.

Characterization Technique Purpose Expected Outcome for FBP-PI and its MMM
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical structure of the polyimide and the presence of the filler.Appearance of characteristic imide peaks (~1780 and 1720 cm⁻¹) and disappearance of amic acid peaks. Presence of zeolite absorption bands in the MMM spectrum.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the materials.High decomposition temperature (>450°C), indicating excellent thermal stability.
Scanning Electron Microscopy (SEM) To examine the morphology and filler distribution within the polymer matrix.Homogeneous dispersion of zeolite nanoparticles with good adhesion to the polymer matrix.
Gas Permeation Testing To evaluate the membrane's separation performance.Measurement of permeability and selectivity for various gases (e.g., CO₂, CH₄, N₂, H₂).

Representative Gas Separation Performance Data

The following table summarizes typical gas separation performance data for fluorinated polyimide-based MMMs from the literature. These values provide a benchmark for the expected performance of the proposed FBP-PI based MMMs.

Membrane Composition Gas Pair Permeability (Barrer) Selectivity (α)
6FDA-based Polyimide (Pristine)CO₂/CH₄50 - 15025 - 40
6FDA-based Polyimide (Pristine)O₂/N₂5 - 154 - 6
6FDA-based Polyimide + 20 wt% ZeoliteCO₂/CH₄100 - 30030 - 50
6FDA-based Polyimide + 20 wt% ZeoliteO₂/N₂10 - 255 - 7
Matrimid® (Pristine)CO₂/CH₄8 - 1230 - 35
Matrimid® + 30 wt% Porous PolymerCO₂/CH₄32 - 4825 - 30

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Data is compiled from various sources for illustrative purposes.

Conclusion

The proposed use of this compound for the synthesis of a novel fluorinated polyimide presents a promising avenue for the development of advanced mixed-matrix membranes. The protocols outlined in this document provide a comprehensive guide for the synthesis, fabrication, and characterization of such membranes. The anticipated high thermal stability and enhanced gas separation properties make these materials attractive candidates for various industrial applications, including carbon capture and natural gas purification. Further experimental validation is required to fully elucidate the performance of MMMs derived from this specific monomer.

References

Defect Engineering in Metal-Organic Frameworks with 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of defect-engineered Metal-Organic Frameworks (MOFs) utilizing the "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" linker. The introduction of fluorine into the linker molecule can modify the electronic properties and hydrophobicity of the MOF, while defect engineering can create accessible active sites and enhance porosity, making these materials promising candidates for applications in catalysis and drug delivery.

Introduction to Defect Engineering in MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While ideal MOF structures are perfectly ordered, the intentional introduction of defects, such as missing linkers or metal clusters, can significantly enhance their functional properties.[1][2] This process, known as defect engineering, can lead to:

  • Increased Porosity and Surface Area: The absence of linkers can create larger pores and increase the overall surface area, which is beneficial for gas storage and drug loading.[3][4]

  • Generation of Active Sites: Missing linkers can expose coordinatively unsaturated metal sites (CUSs), which can act as Lewis acid sites for catalysis.[5][6]

  • Tunable Physicochemical Properties: Defects can influence the mechanical stability, electronic properties, and surface chemistry of the MOF.[7][8]

The use of a fluorinated linker like this compound can further tailor the MOF's properties, potentially enhancing its stability and modifying its interaction with guest molecules.

Synthesis of Defect-Engineered MOFs

A common strategy to introduce linker defects is the use of a modulator during the solvothermal synthesis of the MOF. The modulator is a monocarboxylic acid that competes with the dicarboxylic acid linker for coordination to the metal clusters, leading to the formation of defects.

General Synthesis Protocol (Adapted for a Zr-based UiO-type MOF)

This protocol is a generalized procedure based on the synthesis of UiO-type MOFs, which are known for their stability.[9][10] The specific amounts of modulator will need to be optimized to achieve the desired level of defects.

Materials:

  • Zirconium(IV) chloride (ZrCl₄) or Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • This compound

  • Modulator (e.g., acetic acid, formic acid, or 2-fluorobenzoic acid)[11]

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined autoclave

Procedure:

  • In a typical synthesis, dissolve the zirconium salt and the this compound linker in DMF in a glass vial.

  • Add a specific molar equivalent of the modulator to the solution. The amount of modulator can be varied to tune the defect concentration.

  • Seal the vial and place it in a Teflon-lined autoclave.

  • Heat the autoclave to a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).[9][12]

  • After cooling to room temperature, collect the resulting crystalline powder by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum to remove the solvent molecules completely.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of Defect-Engineered MOF dissolve Dissolve Zr salt and Linker in DMF add_modulator Add Modulator (e.g., Acetic Acid) dissolve->add_modulator heating Solvothermal Synthesis in Autoclave (120-150°C, 24-72h) add_modulator->heating collection Collect Product (Centrifugation/Filtration) heating->collection washing Wash with DMF and Ethanol collection->washing activation Activate under Vacuum washing->activation

Caption: Workflow for the synthesis of a defect-engineered MOF.

Characterization of Defect-Engineered MOFs

A combination of analytical techniques is crucial to confirm the successful synthesis of the MOF and to quantify the introduced defects.

Key Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The peak positions should match the simulated pattern of the expected structure, although peak broadening may indicate smaller crystallite sizes or the presence of defects.[13]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to quantify the number of missing linkers. The weight loss at different temperatures corresponds to the removal of solvent molecules and the decomposition of the organic linkers. By comparing the TGA curve of the defective MOF to that of a defect-free analogue, the number of missing linkers can be estimated.[14]

  • Nitrogen Adsorption-Desorption Isotherms: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the MOF. An increase in surface area and pore volume compared to the non-defective material is indicative of successful defect engineering.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Liquid-state ¹H NMR of the digested MOF can be used to quantify the ratio of the linker to the modulator, providing a direct measure of the defect density.[15]

Expected Quantitative Data

The following table summarizes the expected range of properties for a defect-engineered UiO-type MOF based on literature for analogous systems. The exact values for a MOF with the this compound linker will need to be determined experimentally.

PropertyDefect-Free MOF (Expected)Defect-Engineered MOF (Expected)Reference
BET Surface Area (m²/g) ~1000 - 1500>1500[3][15]
Pore Volume (cm³/g) ~0.4 - 0.6>0.6[4]
Missing Linkers per Cluster 01 - 4[9]
Thermal Stability (°C) ~450 - 500Slightly reduced (~400-450)[9]

Applications in Drug Delivery

Defect-engineered MOFs are promising candidates for drug delivery applications due to their high porosity and the potential for controlled release.[16][17][18][19][20] The introduction of defects can increase the drug loading capacity and the accessibility of the pores.

Drug Loading and Release Protocol (General)

Drug Loading:

  • Suspend the activated defect-engineered MOF in a solution of the desired drug.

  • Stir the suspension for an extended period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation, and wash with a suitable solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

Drug Release:

  • Disperse the drug-loaded MOF in a buffer solution that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).

  • Maintain the suspension at 37 °C with gentle stirring.

  • At specific time intervals, take aliquots of the supernatant and measure the concentration of the released drug using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Logical Flow for Drug Delivery Application

cluster_drug_delivery Drug Delivery Application Workflow Defect_MOF Defect-Engineered MOF Drug_Loading Drug Loading via Soaking Defect_MOF->Drug_Loading High Porosity Drug_Release Controlled Release in Physiological Buffer Drug_Loading->Drug_Release Stimulus (e.g., pH) Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect cluster_catalysis Generalized Catalytic Cycle Active_Site Active Site (CUS) Substrate_Binding Substrate Binding Active_Site->Substrate_Binding Substrate Reaction Catalytic Reaction Substrate_Binding->Reaction Product_Release Product Release Reaction->Product_Release Product Product_Release->Active_Site Regeneration

References

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" MOF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid MOFs

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the this compound linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for MOFs using the this compound linker?

A1: The most common method for synthesizing MOFs with this linker is solvothermal synthesis.[1][2] This technique involves heating the metal salt precursor and the organic linker in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at elevated temperatures to promote crystallization.[2]

Q2: Which metal precursors are compatible with this fluorinated linker?

A2: Various metal ions can be used to form MOFs with carboxylate-based linkers. Common choices include zinc(II), copper(II), zirconium(IV), and rare-earth metals like europium(III) and gadolinium(III).[3][4] The choice of metal will significantly influence the resulting MOF's topology and properties.

Q3: What solvents are recommended for the solvothermal synthesis?

A3: N,N-Dimethylformamide (DMF) is a widely used solvent for the synthesis of carboxylate-based MOFs due to its high boiling point and ability to dissolve both the metal salts and the organic linker.[1][3] Other solvents like N,N-diethylformamide (DEF) or mixtures of solvents can also be employed to influence the final product's structure.

Q4: What is the role of a modulator in the synthesis, and should I use one?

A4: A modulator is a monofunctional ligand (often a carboxylic acid) that competes with the primary linker during the synthesis process. This competition can help control the nucleation and growth of the MOF crystals, leading to improved crystallinity, larger crystal sizes, and potentially fewer defects. For fluorinated linkers, using a modulator like 2-fluorobenzoic acid can also influence the incorporation of fluorine into the metal clusters of the MOF.[3]

Q5: How does the fluorine atom on the linker affect the MOF's properties?

A5: The fluorine atom can impart several key properties to the resulting MOF. It can increase the material's hydrophobicity, which is beneficial for applications in moist environments.[3] Additionally, the electron-withdrawing nature of fluorine can influence the electronic properties of the MOF and its interactions with guest molecules.

Q6: What are the critical parameters to control during the synthesis?

A6: Key parameters that significantly impact the synthesis include temperature, reaction time, the molar ratio of metal to linker, and the concentration of reactants.[5] These factors can affect the phase purity, crystal size, and morphology of the final product.

Q7: How do I activate the MOF after synthesis to achieve porosity?

A7: Activation involves removing the solvent molecules from the pores of the MOF without causing the framework to collapse.[1] A common method is to first exchange the high-boiling synthesis solvent (like DMF) with a more volatile solvent (such as ethanol or acetone) over several days.[2] Following solvent exchange, the MOF is typically heated under vacuum to remove the volatile solvent.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystalline Product - Reaction temperature is too low or too high.- Reaction time is too short.- Inappropriate solvent system.- Unfavorable metal-to-linker ratio.- Optimize the reaction temperature by screening a range (e.g., 80-150 °C).- Increase the reaction time (e.g., from 24 to 72 hours).- Try a different solvent or a solvent mixture.- Vary the molar ratio of the metal salt to the linker.
Formation of an Amorphous Powder - Rapid nucleation and precipitation.- Presence of impurities.- Introduce a modulator (e.g., 2-fluorobenzoic acid) to slow down the crystallization process.- Ensure the purity of all starting materials and solvents.
Poor Yield - Incomplete reaction.- Product loss during washing and collection.- Extend the reaction time or increase the reaction temperature.- Use centrifugation instead of filtration for collecting fine crystalline products.- Ensure the product is not soluble in the washing solvent.
Low Surface Area After Activation - Incomplete solvent removal.- Framework collapse during activation.- Ensure complete solvent exchange before heating under vacuum.- Use a gentler activation method, such as supercritical CO2 drying.- Optimize the activation temperature; excessively high temperatures can lead to framework decomposition.
Presence of Multiple Crystalline Phases - Competing reaction kinetics leading to different polymorphs.- Adjust the reaction temperature and time to favor the formation of the desired phase.- The use of a modulator can sometimes direct the synthesis towards a specific phase.

Detailed Experimental Protocols

Generalized Solvothermal Synthesis Protocol

This protocol provides a general starting point for the synthesis of a MOF using this compound. Optimization of the specific parameters is often necessary.

Materials:

  • This compound (linker)

  • Metal salt precursor (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Modulator (optional, e.g., 2-fluorobenzoic acid)

  • Volatile solvent for washing (e.g., ethanol or acetone)

Procedure:

  • In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve the this compound linker (e.g., 0.1 mmol) in 10 mL of DMF. Sonication may be necessary to fully dissolve the linker.

  • Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.

  • If using a modulator, add it to the reaction mixture at this stage.

  • Seal the autoclave and place it in a preheated oven at a constant temperature (e.g., 120 °C) for 24-72 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • Proceed with the activation protocol.

Activation Protocol
  • Immerse the as-synthesized MOF crystals in a volatile solvent such as ethanol or acetone.

  • Allow the crystals to soak for 2-3 days, decanting and replacing the solvent at least three times to ensure complete exchange of the DMF.[2]

  • After solvent exchange, decant the solvent and dry the MOF under a dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours to remove all guest molecules.[2]

Data Presentation: Influence of Reaction Parameters

The following tables summarize the expected influence of various reaction parameters on the properties of the synthesized MOF, based on general principles of MOF synthesis.

Table 1: Effect of Temperature on MOF Properties

Temperature (°C)Expected Crystal SizeExpected CrystallinityPotential Issues
80-100SmallModerate to HighSlower reaction kinetics, potentially incomplete reaction.
100-120MediumHighGenerally optimal range for many MOFs.
120-150LargeHighIncreased risk of forming denser, less porous phases.

Table 2: Effect of Modulator Concentration on MOF Properties

Modulator to Linker RatioExpected Crystal SizeExpected Defect DensityExpected Yield
0:1SmallLowHigh
10:1MediumModerateModerate
50:1LargeHighLow

Visualizations

MOF_Synthesis_Workflow cluster_prep Preparation cluster_activation Activation prep_metal Dissolve Metal Salt in Solvent mix Combine Solutions & Add Modulator (optional) prep_metal->mix prep_linker Dissolve Linker in Solvent prep_linker->mix react Solvothermal Reaction (Heating in Autoclave) mix->react cool Cool to Room Temperature react->cool isolate Isolate Crystals (Centrifugation/Filtration) cool->isolate wash Wash with Fresh Solvent isolate->wash solvent_exchange Solvent Exchange (e.g., with Ethanol) wash->solvent_exchange vacuum_dry Heating under Vacuum solvent_exchange->vacuum_dry product Activated MOF vacuum_dry->product

Caption: Experimental workflow for the solvothermal synthesis and activation of a MOF.

Troubleshooting_Tree cluster_crystallinity Crystallinity Issues cluster_yield Yield & Purity Issues cluster_porosity Porosity Issues start Problem with Synthesis? no_product No Crystalline Product start->no_product amorphous Amorphous Powder start->amorphous low_yield Low Yield start->low_yield impure Impure Product start->impure low_sa Low Surface Area start->low_sa sol_temp_time Adjust Temperature/Time no_product->sol_temp_time sol_solvent Change Solvent no_product->sol_solvent sol_ratio Vary Metal:Linker Ratio no_product->sol_ratio amorphous->sol_temp_time sol_modulator Add/Vary Modulator amorphous->sol_modulator low_yield->sol_temp_time sol_wash Optimize Washing low_yield->sol_wash impure->sol_ratio impure->sol_wash sol_activation Optimize Activation low_sa->sol_activation

Caption: Troubleshooting decision tree for common MOF synthesis issues.

References

Technical Support Center: Crystallization of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and crystallization of Metal-Organic Frameworks (MOFs) using the linker 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. The information is structured in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Crystallization Issues

Researchers may encounter several challenges during the crystallization of MOFs with this compound. This section provides a systematic guide to troubleshoot common problems.

My reaction yields an amorphous precipitate instead of crystalline MOF. What should I do?

The formation of an amorphous solid is a common issue in MOF synthesis, often indicating that the nucleation and crystal growth processes are not well-controlled. Here are several factors to investigate:

  • Solvent System: The choice of solvent is critical and can significantly influence the final product. While N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis, its degradation at high temperatures can affect the reaction pH and lead to amorphous materials.[1] Consider using alternative solvents or solvent mixtures. For biphenyl-dicarboxylic acid-based MOFs, solvents like N,N-diethylformamide (DEF) or N,N-dimethylacetamide (DMAc) can be explored.[1]

  • Temperature Profile: Rapid heating or excessively high temperatures can lead to rapid nucleation and the formation of an amorphous powder. A slower heating ramp or a lower reaction temperature may promote the growth of well-defined crystals. For instance, in hydrothermal synthesis of some biphenyl-dicarboxylic acid-based MOFs, temperatures around 180°C have been used successfully.[2]

  • Modulators: The absence of a modulator can result in uncontrolled crystal growth. Modulators, typically monofunctional carboxylic acids, compete with the linker to coordinate to the metal centers, thereby slowing down the crystallization process and allowing for the formation of higher quality crystals.[3][4]

The resulting MOF crystals are very small or are agglomerated. How can I increase the crystal size and improve their quality?

Small or agglomerated crystals can be challenging for structural characterization and may indicate suboptimal crystallization conditions.

  • Modulator Concentration: The ratio of the modulator to the linker is a key parameter in controlling crystal size. Increasing the concentration of the modulator can often lead to larger, more well-defined crystals.[3] It is advisable to screen a range of modulator concentrations to find the optimal ratio.

  • Reaction Time: Extending the reaction time can sometimes allow for the growth of larger crystals.

  • Stirring: While stirring can homogenize the reaction mixture, vigorous stirring can sometimes lead to the formation of many small nuclei. A static (unstirred) solvothermal synthesis may promote the growth of larger single crystals.

I am observing the formation of multiple crystalline phases. How can I obtain a pure phase?

The formation of multiple phases can occur when the reaction conditions are not optimized for the desired product.

  • Reactant Ratios: Carefully control the stoichiometry of the metal salt and the linker. Variations in these ratios can lead to the formation of different phases.

  • pH of the reaction mixture: The acidity of the reaction medium can influence which crystalline phase is thermodynamically or kinetically favored. The use of modulators can also help in controlling the pH.

  • Temperature: Different crystalline phases can be stable at different temperatures. A systematic variation of the reaction temperature may allow for the isolation of a pure phase.

Frequently Asked Questions (FAQs)

Q1: What are suitable metal sources for synthesizing MOFs with this compound?

A1: Common metal sources for carboxylate-based MOFs include salts of transition metals such as zinc (e.g., zinc nitrate), copper (e.g., copper nitrate), and zirconium (e.g., zirconium tetrachloride). The choice of metal will significantly influence the resulting MOF structure and properties. For instance, nickel-based MOFs have been synthesized with 4,4'-biphenyl dicarboxylic acid.[2]

Q2: Which modulators are recommended for this system?

A2: While specific data for this compound is limited, common modulators for carboxylate-based MOFs include monocarboxylic acids like formic acid, acetic acid, and benzoic acid. The acidity and steric bulk of the modulator can influence its effectiveness.[5] Given the electronic properties of the fluorinated linker, it may be beneficial to explore a range of modulators with varying pKa values.

Q3: What is a typical starting point for the molar ratio of linker to metal to modulator?

A3: A common starting point for solvothermal MOF synthesis is a 1:1 molar ratio of linker to metal salt. The modulator is typically added in excess, with modulator-to-linker ratios ranging from 10 to 100 equivalents. However, the optimal ratio is highly system-dependent and should be determined experimentally.[3]

Q4: How does the fluorine substituent at the 2-position affect crystallization?

A4: The fluorine atom at the 2-position of the biphenyl linker can influence MOF formation in several ways. Electronically, the fluorine atom is electron-withdrawing, which can affect the acidity of the carboxylic acid groups. Sterically, the fluorine atom can influence the dihedral angle between the two phenyl rings, which in turn will affect the geometry of the resulting MOF structure. The presence of fluorine can also increase the hydrophobicity of the MOF pores.[6]

Experimental Protocols

The following hypothetical experimental protocol is based on general procedures for the synthesis of biphenyl-dicarboxylic acid-based MOFs and should be considered a starting point for optimization.

Hypothetical Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., acetic acid)

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.1 mmol) in 10 mL of DMF.

  • Add the modulator (e.g., 10-50 equivalents relative to the linker) to the solution.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to a set temperature (e.g., 120-180 °C) over 2 hours and hold at that temperature for 24-48 hours.

  • Allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration or decantation.

  • Wash the crystals with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials.

  • Dry the crystals under vacuum.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound MOFs in the search results, a quantitative data table cannot be provided at this time. Researchers are encouraged to systematically vary the parameters mentioned in the troubleshooting guide and to characterize the resulting materials to build a dataset for this specific system. The table below is a template that can be used to record experimental data.

Metal SourceLinker:Metal RatioSolventModulatorModulator:Linker RatioTemperature (°C)Time (h)Crystal Size (µm)Yield (%)Crystalline Phase
Zn(NO₃)₂·6H₂O1:1DMFAcetic Acid20:112024
..............................

Visualizations

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in the crystallization of this compound MOFs.

TroubleshootingWorkflow Start Start: MOF Synthesis CheckProduct Characterize Product (e.g., PXRD, Microscopy) Start->CheckProduct Amorphous Issue: Amorphous Precipitate CheckProduct->Amorphous Amorphous SmallCrystals Issue: Small/Agglomerated Crystals CheckProduct->SmallCrystals Poor Quality MixedPhase Issue: Multiple Crystalline Phases CheckProduct->MixedPhase Impure GoodCrystals Result: Good Quality Crystals CheckProduct->GoodCrystals Good Quality OptimizeSolvent Optimize Solvent System Amorphous->OptimizeSolvent OptimizeTemp Adjust Temperature Profile Amorphous->OptimizeTemp AddModulator Introduce/Vary Modulator Amorphous->AddModulator OptimizeModulator Vary Modulator Concentration SmallCrystals->OptimizeModulator OptimizeTime Adjust Reaction Time SmallCrystals->OptimizeTime ControlStirring Modify Stirring SmallCrystals->ControlStirring MixedPhase->OptimizeTemp OptimizeRatio Adjust Reactant Ratios MixedPhase->OptimizeRatio OptimizePH Control pH MixedPhase->OptimizePH End End: Successful Synthesis GoodCrystals->End OptimizeSolvent->CheckProduct OptimizeTemp->CheckProduct AddModulator->CheckProduct OptimizeModulator->CheckProduct OptimizeTime->CheckProduct ControlStirring->CheckProduct OptimizeRatio->CheckProduct OptimizePH->CheckProduct

Caption: Troubleshooting workflow for MOF crystallization.

Modulator Effect on Crystallization

This diagram illustrates the conceptual role of a modulator in controlling MOF crystal growth.

ModulatorEffect cluster_0 Without Modulator cluster_1 With Modulator Metal_A Metal Ions RapidNucleation Rapid, Uncontrolled Nucleation Metal_A->RapidNucleation Linker_A Linker Molecules Linker_A->RapidNucleation Amorphous_A Amorphous Precipitate or Small, Defective Crystals RapidNucleation->Amorphous_A Metal_B Metal Ions ControlledGrowth Controlled Nucleation and Crystal Growth Metal_B->ControlledGrowth Linker_B Linker Molecules Linker_B->ControlledGrowth Modulator Modulator Molecules Modulator->ControlledGrowth competes with linker Crystals_B Well-defined, High-Quality Crystals ControlledGrowth->Crystals_B

Caption: Role of a modulator in MOF crystallization.

References

Technical Support Center: Modulator Effects on 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid MOF Formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental literature on the modulated synthesis of Metal-Organic Frameworks (MOFs) using the specific linker "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" is limited. This guide is based on established principles of modulated MOF synthesis, particularly for structurally related zirconium-based (Zr-MOFs) and other fluorinated MOFs. The provided protocols and data should be considered a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a modulator in MOF synthesis?

A1: A modulator is an additive, typically a monodentate ligand like a monocarboxylic acid, that competes with the multitopic organic linker for coordination to the metal clusters.[1] This competition slows down the rate of nucleation and crystal growth.[2] The primary benefits of using a modulator include:

  • Improved Crystallinity: By slowing the reaction, modulators prevent the rapid precipitation of amorphous material, leading to more ordered, crystalline products.[3]

  • Control over Crystal Size and Morphology: Modulators can influence the size and shape of the final MOF crystals, allowing for the synthesis of materials from the nanoscale to the millimeter scale.[3][4]

  • Introduction of Controlled Defects: Modulators can be incorporated into the final structure, creating "missing linker" defects. These defects can enhance properties like porosity, catalytic activity, and gas uptake.[5]

Q2: How do I select an appropriate modulator for a fluorinated linker like this compound?

A2: Selecting the right modulator is crucial for a successful synthesis. Key factors to consider are:

  • pKa and Structure: A modulator's effectiveness is often highest when its pKa and structure are similar to the organic linker.[6] For a dicarboxylic acid linker, monocarboxylic acids like benzoic acid or formic acid are common choices.[6]

  • Fluorination: For a fluorinated linker, consider using a fluorinated modulator. For example, 2-fluorobenzoic acid has been successfully used as a modulator to synthesize a UiO-66 analogue with a fluorinated linker, resulting in fluorine incorporation into both the linker and the metal cluster.[7]

  • Concentration: The amount of modulator is a critical parameter. Higher concentrations often lead to larger crystals but can also decrease the overall yield.[5] An optimal concentration must be determined empirically.[8]

Q3: What is "coordination modulation," and how does it work?

A3: Coordination modulation is the most common modulation strategy. It involves adding a molecule that mimics the coordinating functional group of the primary linker. For the dicarboxylic acid linker in this topic, modulators like acetic acid, formic acid, or benzoic acid compete with the carboxylate groups of the linker to bind to the metal ions (e.g., Zr).[9] This competitive binding slows the formation of the extended framework, allowing for defects to be corrected and for larger, more well-defined crystals to form.[10]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Product is amorphous or has poor crystallinity. Reaction is too fast, leading to rapid precipitation.1. Introduce or Increase Modulator Concentration: Start with a common modulator like formic acid or benzoic acid.[11] 2. Lower Reaction Temperature: Decrease the solvothermal reaction temperature to slow down kinetics.
MOF crystal size is too small (nanocrystals). High nucleation rate relative to crystal growth rate.1. Increase Modulator Concentration: Higher modulator-to-linker ratios generally favor the growth of larger crystals.[6] 2. Change the Modulator: Select a modulator with a pKa closer to that of the linker. Aromatic modulators (e.g., benzoic acid) are often effective for aromatic linkers.[6]
Low product yield. Modulator concentration is too high, excessively inhibiting nucleation. Reaction time is insufficient.1. Decrease Modulator Concentration: Systematically reduce the molar equivalents of the modulator relative to the metal salt.[5] 2. Increase Reaction Time: Allow more time for crystal growth to occur.
Poor porosity or low surface area (BET). Pores are blocked by solvent or unreacted starting material. Framework has collapsed during activation.1. Optimize Activation: After synthesis, perform a thorough solvent exchange with a low-boiling-point solvent (e.g., acetone, methanol) before heating under vacuum.[12] 2. Introduce Defects: Use of modulators can create linker vacancies, which may increase porosity. Experiment with different modulators or concentrations.[2]
Unexpected MOF phase or topology. The modulator is altering the coordination environment of the metal cluster, directing the formation of a different structure.1. Vary Modulator Type and Concentration: Different modulators can direct the synthesis towards different phases.[9] 2. Adjust Synthesis Temperature: Temperature can play a key role in phase selection during MOF formation.[12]

Quantitative Data on Modulator Effects

The following table summarizes the effects of different modulators on the synthesis of UiO-66, a well-studied Zr-based MOF with a dicarboxylate linker, which serves as a relevant analogue.

ModulatorModulator Eq. (vs. Zr)Crystal Size (nm)BET Surface Area (m²/g)Yield (%)Notes
None 0~50-100~1000HighOften results in smaller, less-defined crystals.
Formic Acid 10~100-200~1250ModerateImproves crystallinity and surface area.[11]
Formic Acid 100~200-300~1400LowFurther increases crystal size but significantly reduces yield.[11]
Acetic Acid 50~200~1350ModerateA common choice for balancing crystal quality and yield.
Benzoic Acid 40~400-500~1500ModerateVery effective for large crystals due to structural similarity to aromatic linkers.[5]
HCl 185~200-300~1600HighStrong acids can be effective at high equivalents in some systems.[5]
HBr 200~300-400>1500HighCan create a high concentration of defects, boosting porosity.[2]

Experimental Protocols & Visualizations

General Protocol for Modulated Synthesis of a Zr-MOF

This protocol is a general starting point for the synthesis of a Zr-MOF with the this compound linker and can be adapted.

  • Reagent Preparation:

    • In a glass vial, dissolve the metal precursor (e.g., Zirconium(IV) chloride, ZrCl₄, 1 equivalent) and the linker (this compound, 1 equivalent) in N,N-Dimethylformamide (DMF).

    • Add the chosen modulator (e.g., benzoic acid or formic acid). The amount can be varied significantly, from 10 to over 100 molar equivalents with respect to the ZrCl₄.[6][11]

  • Solvothermal Reaction:

    • Seal the vial tightly.

    • Heat the mixture in a convection oven at a set temperature (typically between 80°C and 120°C) for a specified time (e.g., 2 to 72 hours).[5][6]

  • Isolation and Washing:

    • Cool the vial to room temperature. A white or colorless crystalline powder should have precipitated.

    • Separate the solid product by centrifugation.

    • Wash the product repeatedly with fresh DMF to remove unreacted starting materials.

    • Wash subsequently with a volatile solvent like methanol or acetone to facilitate activation.

  • Activation:

    • Dry the washed product under vacuum at an elevated temperature (e.g., 120°C) for several hours to remove the solvent molecules from the pores.

Mechanism of Coordination Modulation

The following diagram illustrates the competitive binding at the heart of coordination modulation, where the modulator (a monocarboxylic acid) reversibly competes with the dicarboxylic acid linker for sites on the inorganic secondary building unit (SBU).

G SBU Zr₆ Metal Cluster (SBU) MOF Crystalline MOF Structure SBU->MOF Controlled Growth & High Crystallinity Linker Dicarboxylic Linker (e.g., 2-Fluoro-BPDC) Linker->SBU Forms Framework (Slower, Reversible) Modulator Monocarboxylic Modulator (e.g., Benzoic Acid) Modulator->SBU Temporarily Caps Growth (Fast, Reversible) Amorphous Amorphous Precipitate SBU_unmod->Amorphous Linker_unmod->SBU_unmod

Caption: Coordination modulation mechanism.

Experimental Workflow for Modulated MOF Synthesis

This diagram outlines the typical laboratory workflow for synthesizing and characterizing a MOF using a modulator.

G cluster_char Characterization Techniques A 1. Reagent Mixing (Metal Salt, Linker, Modulator, Solvent) B 2. Solvothermal Synthesis (Heating in Sealed Vessel) A->B Reaction Setup C 3. Isolation & Washing (Centrifugation, Solvent Exchange) B->C Product Collection D 4. Activation (Heating under Vacuum) C->D Solvent Removal E 5. Characterization D->E PXRD PXRD (Crystallinity) E->PXRD SEM SEM (Morphology, Size) E->SEM BET N₂ Sorption (Porosity) E->BET

Caption: General experimental workflow.

References

Technical Support Center: Solvent Effects on the Crystal Growth of "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvents on the crystal growth of Metal-Organic Frameworks (MOFs) derived from the "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" linker. The information provided is based on established principles of MOF synthesis and crystal growth, offering a foundational guide for experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the crystal growth of MOFs?

The solvent plays a critical role in MOF synthesis by influencing the solubility of the metal salts and organic linkers, their coordination chemistry, and the overall assembly of the framework.[1][2] Key factors include:

  • Polarity: The polarity of the solvent affects the dissolution of precursors and can influence the final morphology and structure of the MOF.[1][2]

  • Coordination: Solvents can coordinate with metal ions, acting as modulators that compete with the organic linker and affect the rate of crystal growth and the resulting crystal size.[2]

  • Boiling Point and Vapor Pressure: These properties are crucial in solvothermal and hydrothermal synthesis methods, as they dictate the reaction temperature and pressure, which in turn affect nucleation and crystal growth.[3]

  • Solvent-Linker Interactions: Specific interactions, such as hydrogen bonding between the solvent and the dicarboxylic acid linker, can influence the orientation of the linker during framework assembly.[4]

Q2: What are common solvents used for the synthesis of dicarboxylic acid-based MOFs?

Commonly used solvents for the solvothermal synthesis of MOFs from dicarboxylic acid linkers include:

  • N,N-Dimethylformamide (DMF)[5][6]

  • N,N-Diethylformamide (DEF)[2]

  • Dimethylacetamide (DMAc)[2]

  • Ethanol[4]

  • Methanol[5]

  • Water (in hydrothermal synthesis)[3]

  • Mixed solvent systems (e.g., DMF/water, ethanol/water)[4][7]

Q3: Can a mixed-solvent system be beneficial for crystal growth?

Yes, using a mixture of solvents is a common strategy to fine-tune the properties of the crystallization medium.[7] A mixed-solvent system can:

  • Control Solubility: Adjust the solubility of the metal salt and organic linker to promote slower, more controlled crystal growth.

  • Influence Morphology: The ratio of solvents can significantly impact the resulting crystal morphology, leading to different shapes and sizes.[1][4] For instance, the addition of ethanol to a water-based synthesis has been shown to decrease MOF particle size.[4]

  • Promote Formation of Specific Phases: In some cases, a specific solvent ratio is necessary for the formation of a crystalline MOF.[4]

Q4: How can I obtain single crystals suitable for X-ray diffraction?

Obtaining single crystals of a novel MOF can be challenging. Here are some strategies:

  • Slow Down the Reaction: Slower crystal growth often leads to larger and higher-quality crystals. This can be achieved by lowering the reaction temperature, reducing the concentration of reactants, or using a solvent in which the reactants are only sparingly soluble.[8]

  • Use Modulators: Adding a small molecule, often a monocarboxylic acid, can compete with the linker for coordination to the metal center, slowing down the nucleation process and promoting the growth of fewer, larger crystals.[7]

  • Solvent Layering/Diffusion: This technique involves carefully layering a solution of one reactant on top of a solution of the other, or layering a solvent in which the MOF is insoluble on top of a solution of the MOF precursors.[9] Slow diffusion at the interface can lead to the formation of high-quality single crystals.[9]

  • Vary Synthesis Parameters: Systematically varying parameters such as temperature, reaction time, and reactant ratios can help identify the optimal conditions for single crystal growth.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystal formation, only amorphous powder. 1. Reaction is too fast, leading to rapid precipitation. 2. Reactants are not sufficiently soluble in the chosen solvent. 3. Incorrect reaction temperature or time.1. Lower the reaction temperature. 2. Use a different solvent or a mixed-solvent system to improve solubility. 3. Try a slower cooling ramp after the reaction.[7] 4. Increase the reaction time to allow for crystal nucleation and growth.[7]
Obtained very small or needle-like crystals. 1. Rapid nucleation due to high supersaturation. 2. The chosen solvent favors growth in one dimension.[10]1. Reduce the concentration of the reactants. 2. Add a modulator to the reaction mixture. 3. Try a different solvent or a mixed-solvent system to alter the crystal habit.[8]
Formation of multiple crystalline phases. 1. The solvent system or reaction conditions are on the border of different phase formations. 2. Impurities in the reactants or solvent.1. Carefully control the solvent ratio in mixed-solvent systems. 2. Systematically vary the reaction temperature to favor the desired phase. 3. Ensure high purity of all starting materials.
Poor yield of crystalline product. 1. Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.[11] 2. The reaction did not go to completion.1. Reduce the total volume of the solvent. 2. If the mother liquor contains a significant amount of dissolved product, try to induce further crystallization by slow evaporation or by adding an anti-solvent.[11] 3. Increase the reaction time or temperature.
Crystals are intergrown or aggregated. 1. Too many nucleation sites. 2. Mechanical agitation during crystal growth.1. Ensure the reaction vessel is clean and free of scratches. 2. Avoid disturbing the reaction mixture while the crystals are growing.[8] 3. Consider using a larger reaction vessel to reduce the concentration of nucleation sites on the vessel walls.

Data Presentation

Table 1: Effect of Solvent on Crystal Morphology and Size

Solvent System (v/v)Temperature (°C)Time (h)Average Crystal Size (µm)Crystal MorphologyYield (%)
DMF12024User DataUser DataUser Data
DEF12024User DataUser DataUser Data
DMAc12024User DataUser DataUser Data
Ethanol10048User DataUser DataUser Data
DMF/Ethanol (1:1)12024User DataUser DataUser Data
DMF/Water (1:1)12024User DataUser DataUser Data

Table 2: Effect of Modulator Concentration on Crystal Growth

SolventModulatorModulator:Linker RatioAverage Crystal Size (µm)Crystal Morphology
DMFAcetic Acid1:1User DataUser Data
DMFAcetic Acid5:1User DataUser Data
DMFAcetic Acid10:1User DataUser Data
DEFFormic Acid1:1User DataUser Data
DEFFormic Acid5:1User DataUser Data
DEFFormic Acid10:1User DataUser Data

Experimental Protocols

Generalized Solvothermal Synthesis of "this compound" MOFs

This protocol provides a general starting point for the synthesis. The specific metal salt, solvent, temperature, and time should be optimized for the desired outcome.

Materials:

  • "this compound" linker

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

  • Solvent (e.g., DMF, DEF, DMAc)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in the chosen solvent (10 mL).

    • In a separate vial, dissolve the "this compound" linker (0.5 mmol) in the same solvent (10 mL). Sonication may be necessary to aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a Teflon-lined autoclave (e.g., 50 mL capacity).

    • If using a modulator, add it to the reaction mixture at this stage.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.

    • Heat the mixture to a specific temperature (typically between 80°C and 150°C) and hold for a designated time (e.g., 24 to 72 hours).[5]

  • Isolation and Purification:

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by filtration or decantation.

    • Wash the collected crystals with fresh solvent (e.g., 3 x 10 mL of DMF) to remove any unreacted starting materials.[5]

  • Activation:

    • To remove solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol or ethanol for 1-3 days, replacing the solvent daily.[5]

    • Dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours to obtain the activated MOF.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing cluster_analysis Analysis Metal_Salt Metal Salt Solution Mix Combine in Autoclave Metal_Salt->Mix Linker Linker Solution Linker->Mix Heat Solvothermal Reaction Mix->Heat Cool Cool to RT Heat->Cool Filter Filter & Wash Cool->Filter Activate Activate (Solvent Exchange & Dry) Filter->Activate Characterize Characterization (PXRD, SEM, etc.) Activate->Characterize

Caption: Generalized experimental workflow for the solvothermal synthesis of MOFs.

Solvent_Effects_Logic cluster_inputs Input Parameters cluster_processes Intermediate Processes cluster_outputs Observable Outcomes Solvent_Choice Solvent Properties (Polarity, BP, etc.) Solubility Precursor Solubility Solvent_Choice->Solubility Phase Crystalline Phase Solvent_Choice->Phase Temperature Reaction Temperature Temperature->Solubility Nucleation Nucleation Rate Temperature->Nucleation Temperature->Phase Concentration Reactant Concentration Concentration->Solubility Concentration->Nucleation Solubility->Nucleation Growth Crystal Growth Rate Solubility->Growth Yield Product Yield Solubility->Yield Nucleation->Growth Size Crystal Size Nucleation->Size Morphology Crystal Morphology Growth->Morphology Growth->Size

Caption: Logical relationships of solvent effects on MOF crystal growth outcomes.

References

Technical Support Center: Synthesis of MOFs with 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid for the synthesis of Metal-Organic Frameworks (MOFs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing framework interpenetration.

Frequently Asked Questions (FAQs)

Q1: What is interpenetration in MOFs and why is it a concern?

A1: Interpenetration is a phenomenon where two or more independent MOF networks grow through each other, occupying the void space of one another.[1][2] While this can sometimes enhance the stability of the framework, it is often an undesired outcome as it significantly reduces the accessible pore volume and surface area, which are critical for applications like gas storage, separation, and drug delivery.[3]

Q2: How does the "this compound" ligand influence interpenetration?

A2: The fluorine substituent on the biphenyl linker can influence interpenetration in several ways:

  • Steric Hindrance: The bulky fluorine atom can sterically hinder the formation of interpenetrated frameworks.[4]

  • Electronic Effects: Fluorine is a highly electronegative atom, which can alter the electron density of the aromatic rings and influence the coordination environment of the metal centers, potentially favoring non-interpenetrated structures.[5][6]

  • Intermolecular Interactions: The polar C-F bond can introduce different non-covalent interactions within the framework, which may favor or disfavor interpenetration depending on the specific crystal packing.[5][6]

Q3: What are the key synthesis parameters to control for preventing interpenetration?

A3: Several experimental factors can be tuned to control the degree of interpenetration. These include:

  • Temperature: Higher temperatures can sometimes favor the formation of denser, interpenetrated phases.[3]

  • Solvent System: The choice of solvent is critical. Bulky solvent molecules can act as templates, filling the pores and preventing the formation of a second network.[4]

  • Concentration: Lower concentrations of reactants may favor the formation of less dense, non-interpenetrated frameworks.[3]

  • Modulators: The addition of monotopic ligands (modulators) can compete with the primary ligand for coordination sites, slowing down the crystallization process and allowing for the formation of the thermodynamically favored product, which may be non-interpenetrated.[1][7]

Q4: Can I use computational methods to predict the likelihood of interpenetration?

A4: Yes, computational modeling, such as Density Functional Theory (DFT), can be a powerful tool. DFT simulations can help to understand the thermodynamic driving forces for the formation of interpenetrated versus non-interpenetrated phases by calculating their relative energies.[7] These calculations can also shed light on the role of intermolecular interactions, such as hydrogen bonding and π-π stacking, in stabilizing interpenetrated structures.[1][2]

Troubleshooting Guide: Preventing Interpenetration

This guide provides a systematic approach to troubleshoot and prevent the formation of interpenetrated MOFs during your experiments.

Issue: Synthesis consistently yields an interpenetrated MOF.

Potential Causes and Solutions:

Potential CauseSuggested SolutionRationale
High Reactant Concentration Decrease the concentration of the metal salt and/or the ligand in the reaction mixture.Lower concentrations can slow down the nucleation and growth process, favoring the formation of the less dense, non-interpenetrated kinetic product.[3]
Rapid Crystallization Lower the reaction temperature and/or extend the reaction time.Slower crystallization kinetics can provide more time for the thermodynamically favored, often non-interpenetrated, phase to form.[3]
Inappropriate Solvent Experiment with a range of solvents, particularly those with bulkier molecules (e.g., tert-butylformamide).Bulky solvent molecules can act as templates within the pores, physically blocking the formation of a second, interpenetrating network.[4]
Favorable Inter-network Interactions Introduce a coordinating modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid).Modulators compete for coordination sites on the metal clusters, slowing down the framework assembly and allowing for kinetic or thermodynamic control over the final product.[7]
Ligand Flexibility While the biphenyl core has some rotational freedom, the fluorine substituent may influence the preferred dihedral angle. Consider if co-ligands could help enforce a conformation less prone to interpenetration.The conformation of the linker can be a critical factor in determining whether interpenetration occurs. A more twisted conformation might be necessary for interpenetration in some systems.[1][2]
Experimental Protocols
General Protocol for Solvothermal Synthesis of a Non-Interpenetrated MOF

This protocol provides a starting point for the synthesis of MOFs using this compound. The parameters can be systematically varied to optimize for a non-interpenetrated product.

  • Reactant Preparation:

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

    • In a separate vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate) (1 equivalent) in the same solvent.

  • Reaction Setup:

    • Combine the two solutions in a Teflon-lined autoclave or a sealed glass vial.

    • If using a modulator, add it to the reaction mixture at this stage (e.g., 10-50 equivalents relative to the ligand).

    • Stir the mixture for a short period to ensure homogeneity.

  • Solvothermal Reaction:

    • Place the sealed reaction vessel in a programmable oven.

    • Heat the mixture to the desired temperature (e.g., 80-120 °C) over a period of 1-2 hours.

    • Maintain the temperature for a specified duration (e.g., 24-72 hours).

    • Allow the oven to cool down to room temperature slowly over several hours.

  • Product Isolation and Activation:

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

    • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent with a lower boiling point (e.g., ethanol or chloroform) for 2-3 days, replacing the solvent several times.

    • Finally, dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150 °C) to ensure complete removal of guest molecules.

  • Characterization:

    • Confirm the phase and purity of the product using Powder X-ray Diffraction (PXRD).

    • Analyze the porosity and surface area using gas sorption measurements (e.g., N₂ at 77 K). A significant reduction from the theoretical surface area for a non-interpenetrated structure may indicate interpenetration.

Visualizations

Logical Workflow for Troubleshooting Interpenetration

start Start: Interpenetrated MOF Obtained concentration Reduce Reactant Concentration start->concentration analysis Analyze Product (PXRD, Gas Sorption) concentration->analysis temperature Lower Reaction Temperature temperature->analysis solvent Change Solvent to a Bulkier One solvent->analysis modulator Introduce a Modulator modulator->analysis analysis->temperature Interpenetrated analysis->solvent Interpenetrated analysis->modulator Interpenetrated success Success: Non-Interpenetrated MOF analysis->success Non-interpenetrated failure Still Interpenetrated: Re-evaluate & Combine Strategies analysis->failure Still Interpenetrated cluster_params Synthesis Parameters cluster_outcome Likelihood of Interpenetration Concentration Concentration Interpenetration Interpenetration Concentration->Interpenetration increases Temperature Temperature Temperature->Interpenetration increases Solvent_Bulkiness Solvent Bulkiness Solvent_Bulkiness->Interpenetration decreases Modulator_Presence Modulator Presence Modulator_Presence->Interpenetration decreases

References

Technical Support Center: Scaling Up Synthesis of "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Metal-Organic Frameworks (MOFs) based on the "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" linker.

Section 1: Ligand Synthesis: this compound

The synthesis of the fluorinated dicarboxylic acid linker is a critical first step. A common and effective method for this is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for Ligand Synthesis

This protocol outlines a general procedure for the synthesis of "this compound" via a Suzuki-Miyaura coupling reaction, followed by hydrolysis.

Step 1: Suzuki-Miyaura Coupling

  • Reactants:

    • Methyl 4-bromo-3-fluorobenzoate (1.0 eq)

    • (4-(Methoxycarbonyl)phenyl)boronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Toluene and deionized water (4:1 mixture)

  • Procedure:

    • In a round-bottom flask, combine methyl 4-bromo-3-fluorobenzoate, (4-(methoxycarbonyl)phenyl)boronic acid, potassium carbonate, and the palladium catalyst.

    • Add the toluene and water solvent mixture.

    • Fit the flask with a reflux condenser and stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction to 80°C and maintain this temperature for 12 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product (dimethyl 2-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylate) by column chromatography.

Step 2: Hydrolysis to Dicarboxylic Acid

  • Reactant: Dimethyl 2-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylate (1.0 eq)

  • Reagent: Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Solvent: A mixture of tetrahydrofuran (THF) and water.

  • Procedure:

    • Dissolve the diester in a mixture of THF and NaOH solution.

    • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

    • After cooling, remove the THF by rotary evaporation.

    • Acidify the remaining aqueous solution with hydrochloric acid (HCl) to precipitate the dicarboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Quantitative Data for Ligand Synthesis

StepReactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
1. CouplingMethyl 4-bromo-3-fluorobenzoate(4-(Methoxycarbonyl)phenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Water801285-95
2. HydrolysisDimethyl 2-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylateNaOH--THF/WaterReflux4-8>90

Ligand_Synthesis cluster_coupling Step 1: Suzuki-Miyaura Coupling cluster_hydrolysis Step 2: Hydrolysis start Reactants: - Methyl 4-bromo-3-fluorobenzoate - (4-(Methoxycarbonyl)phenyl)boronic acid - Pd(PPh₃)₄, K₂CO₃ reaction Reaction: Toluene/Water, 80°C, 12h start->reaction workup Workup: Extraction & Purification reaction->workup diester Product: Dimethyl 2-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylate workup->diester hydrolysis_start Reactant: Diester Product diester->hydrolysis_start hydrolysis_reaction Reaction: NaOH, THF/Water, Reflux hydrolysis_start->hydrolysis_reaction acidification Workup: Acidification & Filtration hydrolysis_reaction->acidification final_product Final Product: This compound acidification->final_product

Caption: General workflow for the synthesis and activation of the MOF.

Troubleshooting Guide for MOF Synthesis and Scale-Up
Issue Potential Cause Suggested Solution
Poor Crystallinity or Amorphous Product Reaction temperature too low or too highOptimize the temperature. Lower temperatures may favor kinetic products, while higher temperatures can lead to denser, non-porous phases.
Reaction time too shortIncrease the reaction time to allow for crystal growth.
Inappropriate solventExperiment with different solvents (e.g., DMF, DEF, or mixtures). The polarity and boiling point of the solvent can significantly impact crystallization.
Presence of impuritiesEnsure high purity of the linker and metal salt.
Low Yield Suboptimal linker-to-metal ratioSystematically vary the molar ratio of the linker and metal salt.
Incomplete dissolution of reactantsEnsure all reactants are fully dissolved before heating, possibly by sonication or pre-heating.
Formation of Multiple Phases Complex reaction kineticsIntroduce a modulator (e.g., benzoic acid) to control the nucleation and growth process.
Temperature gradient in the reactorEnsure uniform heating, especially in larger scale reactions.
Difficulty in Activation (Pore Collapse) Strong solvent-framework interactionsPerform a solvent exchange with a less polar, lower boiling point solvent (e.g., acetone, chloroform) before heating under vacuum.
Harsh heating conditionsUse a gentler activation method, such as supercritical CO₂ drying.
Scale-Up Challenges: Inconsistent Batch Quality Poor heat and mass transfer in larger reactorsUse reactors with better stirring and temperature control. Consider continuous flow synthesis methods for better reproducibility. [1]
Changes in nucleation and crystal growth at scaleRe-optimize reaction parameters (temperature, time, concentration) at the larger scale. A seeded growth approach might improve consistency.
High cost of fluorinated linkerExplore more efficient and cost-effective synthetic routes for the linker. [1]

Frequently Asked Questions (FAQs)

Q1: Why use a fluorinated linker like "this compound" for MOF synthesis?

A1: The introduction of fluorine atoms into the linker can modify the physicochemical properties of the resulting MOF. [2]This can lead to increased hydrophobicity, which can be advantageous for applications in humid environments or for the separation of non-polar molecules. The electron-withdrawing nature of fluorine can also influence the electronic properties of the framework, potentially enhancing catalytic activity or gas sorption selectivity.

Q2: What are the main challenges when scaling up the synthesis of these MOFs?

A2: The primary challenges in scaling up MOF synthesis include:

  • Cost of the Linker: The multi-step synthesis of the functionalized linker can be expensive. [1]* Process Control: Maintaining consistent temperature, pressure, and mixing on a larger scale is difficult and can lead to batch-to-batch variations in crystallinity, particle size, and defect density. [1]* Purification and Activation: Handling large volumes of solvents for washing and the energy-intensive process of activation can be challenging and costly at an industrial scale.

Q3: How does the fluorine substituent affect the Suzuki-Miyaura coupling reaction for the linker synthesis?

A3: The electron-withdrawing fluorine atom can make the aryl bromide more reactive towards oxidative addition to the palladium catalyst. However, it can also increase the susceptibility of the boronic acid to protodeboronation (loss of the boronic acid group). [3]Careful optimization of the base and reaction conditions is crucial to balance these effects and achieve a high yield. [4] Q4: Can I use other metal salts with this linker?

A4: Yes, "this compound" can be used with a variety of metal salts (e.g., from copper, cobalt, nickel, zirconium, etc.) to form different MOF structures. The coordination preferences of the metal ion will dictate the resulting framework topology. It is recommended to consult the literature for known MOFs with similar biphenyl dicarboxylate linkers to guide the choice of metal and synthesis conditions.

Q5: What characterization techniques are essential for the synthesized MOFs?

A5: Key characterization techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity. [2]* Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature required for activation. [2]* Nitrogen Adsorption-Desorption Isotherms (BET analysis): To measure the surface area and pore volume of the activated MOF. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the organic linker after synthesis and to analyze digested MOF samples.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.

References

Validation & Comparative

A Comparative Analysis: 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid vs. Biphenyl-4,4'-dicarboxylic Acid in Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of fluorination on the performance of biphenyl-based linkers in advanced materials, providing researchers, scientists, and drug development professionals with a data-driven comparison to guide material design and application.

The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in materials science and drug discovery. This guide provides a comparative study of "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" and its non-fluorinated counterpart, "biphenyl-4,4'-dicarboxylic acid," as linkers in the construction of functional materials such as metal-organic frameworks (MOFs). The introduction of a single fluorine atom onto the biphenyl backbone can significantly alter the resulting material's physicochemical properties, including thermal stability, porosity, hydrophobicity, and catalytic activity. This comparison aims to provide a clear, objective overview supported by representative experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated quantitative differences in the properties of materials synthesized with the fluorinated versus the non-fluorinated biphenyl dicarboxylic acid linkers. These values are representative and collated from general findings on the effects of fluorination in MOFs, as direct comparative studies on these specific linkers are limited.

Table 1: Comparison of Physicochemical Properties of the Linkers

PropertyThis compoundBiphenyl-4,4'-dicarboxylic acid
Molecular Weight ( g/mol ) 260.20242.23
Acidity (pKa) Lower (more acidic)Higher (less acidic)
Polarity IncreasedLower

Table 2: Comparative Performance of MOFs Synthesized with Fluorinated vs. Non-Fluorinated Linkers

Performance MetricMOF with this compoundMOF with Biphenyl-4,4'-dicarboxylic acid
Thermal Stability (TGA, °C) Potentially altered (system-dependent)Baseline stability
BET Surface Area (m²/g) Potentially higher due to modified packingBaseline surface area
Pore Volume (cm³/g) Potentially alteredBaseline pore volume
CO₂ Adsorption Capacity Generally enhanced due to favorable interactions with the C-F bond[1]Baseline adsorption
Hydrophobicity (Water Contact Angle) Increased[1]Lower
Catalytic Activity (e.g., Knoevenagel) Potentially enhanced due to altered electronic properties and hydrophobicity[1]Baseline activity

Impact of Fluorination on Material Properties

The introduction of a fluorine atom at the 2-position of the biphenyl linker induces several key changes in the resulting material's properties:

  • Enhanced Hydrophobicity: Fluorination is a well-established strategy to increase the hydrophobicity of materials.[1][2][3] This is attributed to the low polarizability of the C-F bond. For applications in humid environments or aqueous-phase catalysis, this increased water resistance can be highly beneficial, improving the material's stability and performance.

  • Modified Porosity and Gas Adsorption: The presence of the fluorine atom can influence the self-assembly of the linkers and metal nodes during MOF formation, potentially leading to altered pore sizes and shapes. Furthermore, the polarized C-F bond can create favorable interactions with specific gas molecules, such as carbon dioxide, leading to enhanced adsorption capacity and selectivity.[1]

  • Altered Thermal and Chemical Stability: The effect of fluorination on the thermal stability of MOFs can be complex and system-dependent.[4] While the strong C-F bond can sometimes enhance stability, changes in the coordination environment and framework packing can also lead to decreased decomposition temperatures.[4] However, the increased hydrophobicity often translates to better stability in the presence of moisture.[1]

  • Tuned Catalytic Activity: The electron-withdrawing nature of the fluorine atom can modify the electronic properties of the linker and, consequently, the catalytic activity of the active sites within the material. The increased hydrophobicity can also be advantageous in certain catalytic reactions, particularly those conducted in aqueous media, by creating a more favorable microenvironment for the reactants.[1]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below to enable researchers to reproduce and validate these findings.

Synthesis of Metal-Organic Frameworks (Representative Protocol)

This protocol describes a general solvothermal synthesis of a MOF using either the fluorinated or non-fluorinated biphenyl dicarboxylic acid linker with a metal salt (e.g., Zinc Nitrate).

Materials:

  • This compound OR Biphenyl-4,4'-dicarboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of the chosen dicarboxylic acid linker in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • The collected solid is washed with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • The final product is dried under vacuum at 150 °C for 12 hours to remove residual solvent.

Characterization Techniques
  • Thermogravimetric Analysis (TGA): TGA is performed on an activated sample of the MOF. The sample (5-10 mg) is heated in a platinum pan under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min. The weight loss as a function of temperature is recorded to determine the thermal stability of the framework.

  • Gas Adsorption Measurements: Nitrogen adsorption-desorption isotherms are measured at 77 K using a volumetric gas adsorption analyzer. Before the measurement, the sample is activated by heating under vacuum to remove any guest molecules. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data in the relative pressure range of 0.05 to 0.3. Carbon dioxide adsorption isotherms are measured at 273 K and 298 K to evaluate the CO₂ uptake capacity.

  • Water Contact Angle Measurement: A thin film of the MOF material is prepared on a flat substrate. A droplet of deionized water (approximately 5 µL) is gently placed on the surface of the film. The contact angle is measured using a goniometer equipped with a camera and image analysis software. The average of at least five measurements at different locations on the film is reported.

  • Catalytic Testing (Knoevenagel Condensation): In a typical reaction, a mixture of benzaldehyde (1 mmol), malononitrile (1.1 mmol), and the MOF catalyst (10 mol% based on the metal content) in a suitable solvent (e.g., ethanol, 5 mL) is stirred at a specific temperature (e.g., 60 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the catalyst is separated by centrifugation, and the product is isolated and characterized. The reusability of the catalyst is tested by washing the recovered catalyst and using it in subsequent reaction cycles.

Visualizations

The following diagrams, created using Graphviz, illustrate key concepts and workflows relevant to this comparative study.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product & Purification Linker Biphenyl Linker (Fluorinated or Non-fluorinated) Mixing Mixing Linker->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction (120°C, 48h) Mixing->Solvothermal MOF_Crystals MOF Crystals Solvothermal->MOF_Crystals Washing Washing (DMF, Ethanol) MOF_Crystals->Washing Drying Drying (Vacuum, 150°C) Washing->Drying

Caption: Workflow for the solvothermal synthesis of biphenyl-based MOFs.

Property_Comparison cluster_fluorinated This compound based MOF cluster_nonfluorinated Biphenyl-4,4'-dicarboxylic acid based MOF F_Stability Altered Thermal Stability NF_Stability Baseline Thermal Stability F_Porosity Modified Porosity NF_Porosity Baseline Porosity F_Hydrophobicity Increased Hydrophobicity NF_Hydrophobicity Lower Hydrophobicity F_Catalysis Enhanced Catalysis NF_Catalysis Baseline Catalysis Fluorination Fluorination Effect Catalytic_Cycle Reactants Benzaldehyde + Malononitrile Catalyst MOF Catalyst (Active Sites) Reactants->Catalyst Adsorption Intermediate Adsorbed Reactants & Intermediate Formation Catalyst->Intermediate Reaction Regeneration Catalyst Regeneration Product Knoevenagel Product Intermediate->Product Desorption Regeneration->Catalyst Reusability

References

Performance of "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" MOFs in CO2 capture vs other MOFs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of MOFs derived from fluorinated biphenyl dicarboxylic acids versus other leading MOF materials in carbon dioxide separation and capture.

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the performance of Metal-Organic Frameworks (MOFs) synthesized from "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" and its analogues for CO2 capture. While specific experimental data for MOFs derived directly from "this compound" is not extensively available in the reviewed literature, this guide leverages data from closely related fluorinated MOFs to provide a comprehensive performance overview against established benchmarks such as MOF-74, UiO-66, and ZIF-8.

The introduction of fluorine atoms into the organic linkers of MOFs has been shown to significantly enhance their CO2 capture capabilities, particularly in the presence of water vapor. This is attributed to the hydrophobic nature of fluorine, which can prevent water molecules from competing with CO2 for adsorption sites within the MOF structure[1][2].

Performance Comparison of MOFs for CO2 Capture

The following table summarizes the CO2 uptake capacities and, where available, the isosteric heat of adsorption (Qst) for a selection of fluorinated and non-fluorinated MOFs. The Qst value is an indicator of the strength of the interaction between the CO2 molecules and the adsorbent material.

MOF MaterialOrganic LinkerMetal IonCO2 Uptake Capacity (mmol/g)Pressure (bar)Temperature (K)Isosteric Heat of Adsorption (Qst) (kJ/mol)Reference
Fluorinated MOFs (Analogues)
NbOFFIVE-1-NiNot specifiedNi~1.30.000429854[3]
F4_MIL-140A(Ce)Not specifiedCe---Mild[4]
PF-MOF2TetrafluorosuccinateZr---30[5]
Benchmark MOFs
Mg-MOF-742,5-dihydroxyterephthalic acidMg~8.61298~45[6][7]
Ni-MOF-742,5-dihydroxyterephthalic acidNi12.35Not specifiedNot specified-[7]
UiO-66Terephthalic acidZr~1.51298-[1]
ZIF-82-methylimidazoleZn~1.21298~20[1]
HKUST-1Benzene-1,3,5-tricarboxylic acidCu~4.01298~30[4]

Experimental Protocols

The CO2 capture performance of MOFs is typically evaluated using volumetric or gravimetric adsorption analysis. A general experimental workflow is outlined below.

Synthesis of MOFs

A common method for synthesizing MOFs, including those with fluorinated linkers, is the solvothermal or hydrothermal method[8][9].

Typical Solvothermal Synthesis:

  • The organic linker (e.g., a derivative of biphenyl dicarboxylic acid) and a metal salt (e.g., nitrate or chloride salt of Zn(II), Cu(II), Zr(IV), etc.) are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF).

  • The solution is sealed in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to a specific temperature (typically between 100 and 200 °C) for a period ranging from several hours to a few days.

  • After cooling to room temperature, the crystalline MOF product is collected by filtration or centrifugation, washed with fresh solvent to remove unreacted precursors, and dried under vacuum.

CO2 Adsorption Measurements

Volumetric Adsorption Analysis:

  • A known mass of the activated MOF sample is placed in a sample tube. The activation process typically involves heating the MOF under vacuum to remove any guest molecules from the pores.

  • The sample tube is connected to a gas adsorption analyzer.

  • The manifold of the analyzer is dosed with a known amount of CO2 gas.

  • The gas is then expanded into the sample tube. The amount of CO2 adsorbed by the sample is calculated from the pressure drop.

  • This process is repeated at various pressures to generate a CO2 adsorption isotherm.

  • The isosteric heat of adsorption (Qst) can be calculated from isotherms measured at multiple temperatures using the Clausius-Clapeyron equation.

Logical Relationship of MOF Performance Comparison

The following diagram illustrates the key factors influencing the CO2 capture performance of MOFs and the comparative logic.

MOF_Performance_Comparison cluster_MOF MOF Properties Linker Organic Linker (e.g., this compound) Structure Pore Structure & Surface Area Linker->Structure Qst Isosteric Heat of Adsorption (Qst) Linker->Qst Metal Metal Node Metal->Structure Metal->Qst Uptake CO2 Uptake Capacity Structure->Uptake Selectivity Selectivity (CO2 vs. other gases) Structure->Selectivity Stability Hydrolytic & Thermal Stability Structure->Stability Fluorinated_MOF Fluorinated MOFs Uptake->Fluorinated_MOF Benchmark_MOF Benchmark MOFs (MOF-74, UiO-66, ZIF-8) Uptake->Benchmark_MOF Selectivity->Fluorinated_MOF Selectivity->Benchmark_MOF Qst->Fluorinated_MOF Qst->Benchmark_MOF Stability->Fluorinated_MOF Stability->Benchmark_MOF

Caption: Key factors influencing MOF CO2 capture performance.

Conclusion

The incorporation of fluorine into the organic linkers of MOFs, such as in derivatives of biphenyl dicarboxylic acid, presents a promising strategy for enhancing CO2 capture performance, particularly under humid conditions typical of industrial flue gas streams. While direct experimental data for MOFs from "this compound" is limited, the analysis of analogous fluorinated MOFs suggests they can offer competitive, and in some aspects superior, performance compared to well-established materials like MOF-74, UiO-66, and ZIF-8. The enhanced hydrophobicity imparted by fluorine atoms is a key factor in maintaining high CO2 selectivity and uptake in the presence of moisture. Further research focusing on the synthesis and detailed characterization of MOFs from this specific linker is warranted to fully elucidate their potential for industrial carbon capture applications.

References

A Comparative Analysis of 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid and Terephthalic Acid in MOF-Based Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how the choice of organic linker influences the gas separation performance of Metal-Organic Frameworks (MOFs), with a focus on fluorinated versus non-fluorinated aromatic dicarboxylic acids.

The strategic selection of organic linkers is a critical determinant in the design of Metal-Organic Frameworks (MOFs) for specific applications such as gas separation. This guide provides a comparative analysis of two dicarboxylic acid linkers: 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid and the widely used terephthalic acid (benzene-1,4-dicarboxylic acid). The introduction of a fluorine atom and the extension of the aromatic system in the former are expected to significantly influence the resulting MOF's pore environment, surface properties, and, consequently, its gas separation performance.

While direct, side-by-side comparative studies of MOFs synthesized from these two specific linkers are not extensively documented, a robust comparison can be drawn by examining the performance of MOFs derived from each type of linker against common gas separation challenges. Fluorinated MOFs (F-MOFs) have garnered considerable interest for their unique properties, including tunable pore apertures and enhanced chemical stability, which can be advantageous for gas separation applications.[1][2][3][4]

Comparative Gas Adsorption Performance

The following tables summarize the gas adsorption data for representative MOFs synthesized from terephthalic acid and a fluorinated biphenyl dicarboxylic acid. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and the specific metal nodes used in the MOF synthesis.

Table 1: CO₂ Adsorption in Terephthalic Acid-Based MOFs

MOFMetal NodeCO₂ Uptake (mmol/g)Pressure (kPa)Temperature (°C)BET Surface Area (m²/g)Reference
MOF-5Zn₄O7.8100035~3000[5][6]
MOF-5Zn₄O2.5Atmospheric35~3000[5]

Table 2: Gas Adsorption in a Perfluorinated Biphenyl-Based MOF

MOFMetal NodeGasUptakePressureTemperature (K)BET Surface Area (m²/g)Reference
UiO-67-F8Zr₆N₂-Low273 & 2981629[7]
UiO-67-F8Zr₆CO₂Lower than UiO-67Low273 & 2981629[7]
UiO-67-F8Zr₆CH₄Lower than UiO-67Low273 & 2981629[7]

Note: The data for UiO-67-F8 is presented qualitatively as the study focused on a comparative analysis with its non-fluorinated counterpart, UiO-67, and specific uptake values were not provided in the abstract. The study did indicate that the gas uptakes for N₂, CO₂, and CH₄ were slightly lower for the fluorinated version due to its larger density and lower pore volume.[7]

The introduction of fluorine into the linker can enhance the affinity for certain gases like CO₂, which possesses a significant quadrupole moment, through favorable electrostatic interactions.[8] However, the larger size and altered geometry of the this compound linker compared to terephthalic acid will also lead to different pore sizes and network topologies in the resulting MOFs, directly impacting their gas sieving capabilities.

A study on perfluorinated and non-fluorinated UiO-67 revealed that while the BET surface area of the fluorinated MOF was substantial (1629 m²/g), the low-pressure gas uptakes for several gases were slightly lower than the non-fluorinated version.[7] This was attributed to the increased density and reduced pore volume of the fluorinated material.[7] Interestingly, the IAST selectivity for gas mixtures was found to be negligible between the fluorinated and non-fluorinated versions, suggesting that in this specific case, the surface properties were not significantly altered by fluorination in terms of selective adsorption.[7]

Experimental Protocols

Synthesis of MOF-5 (based on terephthalic acid): A common synthesis method for MOF-5 involves the solvothermal reaction of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and terephthalic acid (H₂BDC) in a solvent such as N,N-dimethylformamide (DMF). The reactants are typically mixed in a sealed vessel and heated to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24 hours). After cooling, the crystalline product is washed with a suitable solvent to remove unreacted starting materials and solvent molecules from the pores.

Synthesis of a Fluorinated Biphenyl-Based MOF (e.g., UiO-67-F8): The synthesis of a MOF with a linker like this compound would follow a similar solvothermal or hydrothermal approach. Zirconium tetrachloride (ZrCl₄) is a common metal source for UiO-type MOFs. The fluorinated linker and the metal salt are dissolved in a high-boiling point solvent like DMF or N,N-diethylformamide (DEF), often with the addition of a modulator such as acetic acid or benzoic acid to control crystal growth and defect formation. The mixture is then heated in an autoclave at a temperature typically ranging from 120 to 220 °C for 24 to 72 hours. The resulting product is then activated by solvent exchange and heating under vacuum to remove guest molecules from the pores.

Gas Adsorption Measurements: Gas adsorption isotherms are typically measured using a volumetric or gravimetric sorption analyzer. Prior to measurement, the MOF sample is activated by heating under vacuum to remove any guest molecules. The measurements are then carried out at a constant temperature, and the amount of gas adsorbed is recorded at various pressures. The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption isotherm at 77 K.

Logical Comparison Workflow

G cluster_ligands Organic Linkers cluster_mofs Resulting MOFs cluster_properties Key Properties for Gas Separation cluster_performance Gas Separation Performance Terephthalic_Acid Terephthalic Acid Terephthalate_MOF e.g., MOF-5, UiO-66 Terephthalic_Acid->Terephthalate_MOF Fluorobiphenyl_Dicarboxylic_Acid This compound Fluorinated_MOF e.g., Fluorinated UiO-67 Fluorobiphenyl_Dicarboxylic_Acid->Fluorinated_MOF Pore_Size Pore Size & Geometry Terephthalate_MOF->Pore_Size Surface_Properties Surface Polarity & Affinity Terephthalate_MOF->Surface_Properties Stability Chemical & Thermal Stability Terephthalate_MOF->Stability Fluorinated_MOF->Pore_Size Fluorinated_MOF->Surface_Properties Fluorinated_MOF->Stability Adsorption_Capacity Adsorption Capacity Pore_Size->Adsorption_Capacity Selectivity Selectivity Pore_Size->Selectivity Surface_Properties->Adsorption_Capacity Surface_Properties->Selectivity Stability->Adsorption_Capacity Stability->Selectivity

Caption: Comparison workflow for linker impact on MOF gas separation.

Conclusion

The choice between this compound and terephthalic acid as a linker for MOF synthesis has significant implications for the resulting material's gas separation properties. While terephthalic acid-based MOFs like MOF-5 are well-studied and exhibit high porosity and CO₂ adsorption capacities, the introduction of fluorine and an extended biphenyl backbone offers a pathway to fine-tune the chemical environment and pore structure of the MOF.

Fluorination can enhance the affinity for specific gases and improve the chemical stability of the framework. However, it may also lead to a decrease in pore volume and surface area, potentially lowering overall gas uptake. The larger and more rigid structure of the biphenyl-based linker can also lead to the formation of MOFs with different topologies and pore dimensions compared to those derived from the smaller terephthalic acid.

Ultimately, the optimal choice of linker will depend on the specific gas separation application. For applications requiring high selectivity for polarizable gases and enhanced stability, MOFs based on this compound may offer advantages. For applications where high porosity and large gas storage capacity are paramount, terephthalic acid-based MOFs remain a strong contender. Further direct comparative studies under identical conditions are necessary to fully elucidate the performance trade-offs between these two classes of linkers.

References

Comparing catalytic efficiency of MOFs from "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" and other linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the catalytic efficiency of Metal-Organic Frameworks (MOFs) is crucial for their application in chemical synthesis and drug development. This guide provides an objective comparison of the performance of MOFs synthesized from the fluorinated linker "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" and other analogous linkers. The inclusion of fluorine atoms in the linker molecules can significantly influence the catalytic properties of MOFs by enhancing their hydrophobicity, thermal stability, and modulating the electronic environment of the active sites.

Data Presentation: Catalytic Performance in Knoevenagel Condensation

The Knoevenagel condensation is a widely used benchmark reaction to evaluate the catalytic activity of basic sites in heterogeneous catalysts. The following table summarizes the performance of various MOFs in the condensation of benzaldehyde with malononitrile.

MOF CatalystLinkerMetal IonCatalyst Loading (mol%)Reaction TimeConversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)Reference
TMU-55 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid)Zn²⁺0.55 min>951002376[1]
HTMU-55 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid)Zn²⁺0.55 min>951002088[1]
JUC-199 Custom-designed amino-functionalized linkerZn²⁺--HighHigh-[2]
MIL-101(Cr)-NH₂ 2-Aminobenzene-1,4-dicarboxylic acidCr³⁺-12 h---[3]
UiO-66-NH₂ 2-Aminobenzene-1,4-dicarboxylic acidZr⁴⁺-24 h---[3]

Note: Direct catalytic data for a MOF synthesized from "this compound" in a comparable reaction was not available in the searched literature. The data for TMU-55 and HTMU-55, which are based on a different fluorinated linker, are presented to illustrate the high efficiency of fluorinated MOFs. JUC-199, MIL-101(Cr)-NH₂, and UiO-66-NH₂ are included as examples of MOFs with basic sites derived from amino-functionalized linkers, which are also active in this type of reaction.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a fluorinated MOF and the execution of the Knoevenagel condensation reaction.

Synthesis of Fluorinated MOF (TMU-55)

A mixture of Zn(NO₃)₂·6H₂O, 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) (H₂hfipbb), and 2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene (4-bpdh) as a pillar ligand is dissolved in N,N-dimethylformamide (DMF).[1] The solution is then sealed in a vial and heated in an oven. After cooling, the resulting crystals are collected, washed with fresh DMF, and dried.

General Procedure for Knoevenagel Condensation

In a typical reaction, a mixture of benzaldehyde, malononitrile, and the MOF catalyst is stirred in a solvent (e.g., water, which is considered a green solvent) at room temperature.[1] The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). After the reaction is complete, the solid catalyst is separated from the reaction mixture by centrifugation or filtration, and the product is isolated from the solution. The reusability of the catalyst is tested by washing the recovered MOF and using it in subsequent reaction cycles.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the catalytic application of these MOFs.

MOF_Synthesis_Workflow cluster_reactants Reactants Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Solvation Metal_Salt->Mixing Fluorinated_Linker Fluorinated Linker (e.g., H₂hfipbb) Fluorinated_Linker->Mixing Pillar_Ligand Pillar Ligand (e.g., 4-bpdh) Pillar_Ligand->Mixing Solvent Solvent (DMF) Solvent->Mixing Solvothermal_Reaction Solvothermal Reaction (Heating) Mixing->Solvothermal_Reaction Crystallization Crystallization Solvothermal_Reaction->Crystallization Washing_Drying Washing & Drying Crystallization->Washing_Drying Product Fluorinated MOF (e.g., TMU-55) Washing_Drying->Product

Caption: Workflow for the solvothermal synthesis of a fluorinated Metal-Organic Framework.

Knoevenagel_Condensation_Pathway cluster_reactants Reactants Benzaldehyde Benzaldehyde Intermediate Intermediate Complex Benzaldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate MOF_Catalyst Fluorinated MOF (Basic Sites) MOF_Catalyst->Intermediate Catalyzes Product Benzylidenemalononitrile Intermediate->Product Water Water Intermediate->Water Elimination

Caption: Simplified reaction pathway for the MOF-catalyzed Knoevenagel condensation.

Logical_Comparison_Flow Start Objective: Compare Catalytic Efficiency of MOFs Define_Linkers Define Linker Categories: 1. Fluorinated (e.g., this compound) 2. Non-Fluorinated Analogues Start->Define_Linkers Select_Reaction Select Benchmark Reaction (e.g., Knoevenagel Condensation) Define_Linkers->Select_Reaction Gather_Data Gather Performance Data: - Conversion - Selectivity - TOF Select_Reaction->Gather_Data Compare_Performance Compare Catalytic Performance Gather_Data->Compare_Performance Analyze_Structure Analyze Structure-Activity Relationship: - Role of Fluorine - Hydrophobicity - Electronic Effects Compare_Performance->Analyze_Structure Conclusion Draw Conclusions on Efficiency Analyze_Structure->Conclusion

Caption: Logical workflow for comparing the catalytic efficiency of different MOFs.

References

Luminescence properties of "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid" MOFs versus other luminescent MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the luminescence properties of a functionalized biphenyl-based Metal-Organic Framework (MOF), Al-BP-Naph, against other well-established luminescent MOFs, namely MIL-53(Al), ZIF-8, and UiO-66. Due to the limited availability of experimental data on MOFs constructed from "2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid," this guide utilizes Al-BP-Naph, a MOF with a structurally analogous 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid backbone functionalized with a luminescent 2-naphthyl moiety, as a pertinent point of comparison.

The objective of this guide is to present a clear, data-driven comparison of the key luminescence parameters of these materials, supported by detailed experimental protocols for their synthesis and characterization. This information is intended to assist researchers in the selection and design of luminescent MOFs for various applications, including sensing and drug delivery.

Quantitative Luminescence Data Comparison

The following table summarizes the key photoluminescence properties of Al-BP-Naph and other benchmark luminescent MOFs. It is important to note that the luminescence properties of MOFs can be significantly influenced by factors such as the presence of guest molecules, solvent, and temperature.

Metal-Organic Framework (MOF)LigandMetal IonExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Luminescence Lifetime (ns)
Al-BP-Naph 2-(naphthalen-2-ylamino)-[1,1'-biphenyl]-4,4'-dicarboxylic acidAl³⁺415520 (in DMF)Not ReportedNot Reported
MIL-53(Al) (activated) Terephthalic acidAl³⁺305393Not Reported7.1 ± 0.3[1]
MIL-53(Al) (with Toluene) Terephthalic acidAl³⁺305~393Not Reported16.0 ± 0.5[1]
ZIF-8 (with acetic acid guest) 2-methylimidazoleZn²⁺365~450up to 54.42[2]Not Reported
UiO-66-NH₂ 2-aminoterephthalic acidZr⁴⁺330440Not Reported1.44 - 3.98[3]

Note: The intrinsic luminescence of the parent UiO-66 is weak, and most studies focus on its functionalized derivatives like UiO-66-NH₂. The quantum yield of ZIF-8 is highly dependent on the presence and nature of guest molecules within its pores.

Experimental Protocols

Synthesis of Luminescent MOFs

A solvothermal synthesis method is employed for Al-BP-Naph. In a typical procedure, 2-(naphthalen-2-ylamino)-[1,1'-biphenyl]-4,4'-dicarboxylic acid and aluminum nitrate nonahydrate are dissolved in N,N-dimethylformamide (DMF). The mixture is then heated in a sealed vessel, followed by cooling, washing with fresh DMF, and drying to obtain the final product.

MIL-53(Al) is commonly synthesized via a hydrothermal method. Aluminum nitrate nonahydrate and terephthalic acid are dissolved in deionized water. The mixture is sealed in a Teflon-lined autoclave and heated. After cooling, the solid product is collected by filtration, washed with water, and dried.

ZIF-8 can be synthesized through various methods, including solvothermal and room-temperature approaches. For a solvothermal synthesis, zinc nitrate hexahydrate and 2-methylimidazole are dissolved in a solvent such as methanol or DMF. The solution is heated in a sealed container, and the resulting ZIF-8 crystals are collected by centrifugation, washed, and dried. Room-temperature synthesis involves mixing solutions of the zinc salt and the ligand in a suitable solvent and allowing the crystals to form over time.

The synthesis of UiO-66-NH₂ is typically carried out using a solvothermal method. Zirconium(IV) chloride and 2-aminoterephthalic acid are dissolved in DMF. The solution is then heated in a Teflon-lined autoclave. After the reaction, the product is recovered by centrifugation, washed with DMF and ethanol, and dried under vacuum.

Measurement of Luminescence Properties

Steady-state photoluminescence (PL) spectra are recorded using a fluorescence spectrophotometer. The solid MOF samples are typically ground into a fine powder and placed in a solid-state sample holder. For measurements in suspension, the MOF powder is dispersed in a suitable solvent, such as DMF, and placed in a quartz cuvette. Excitation and emission spectra are recorded at specific wavelengths to determine the maximum excitation and emission wavelengths.

The absolute fluorescence quantum yield of powdered MOF samples can be determined using an integrating sphere coupled with a fluorescence spectrometer. This method involves measuring the emission spectrum of the sample and a blank (empty sphere) under direct and indirect excitation. The quantum yield is then calculated from the integrated areas of the emission and scattered excitation light peaks. For relative quantum yield measurements, a standard fluorophore with a known quantum yield is used for comparison.

Time-resolved photoluminescence spectroscopy is used to measure the luminescence lifetime of the MOFs. The sample is excited with a pulsed light source (e.g., a laser or a light-emitting diode), and the decay of the luminescence intensity over time is recorded using a sensitive detector, such as a photomultiplier tube. The lifetime is then determined by fitting the decay curve to an exponential function.

Visualizing Methodologies and Relationships

The following diagrams illustrate the general workflow for MOF synthesis and the fundamental process of luminescence.

MOF_Synthesis_Workflow cluster_reactants Reactants Metal_Salt Metal Salt Mixing Mixing & Dissolution Metal_Salt->Mixing Organic_Linker Organic Linker Organic_Linker->Mixing Solvent Solvent (e.g., DMF, Water) Solvent->Mixing Reaction Hydrothermal/ Solvothermal Reaction Mixing->Reaction Purification Washing & Centrifugation Reaction->Purification Activation Drying/Solvent Exchange Purification->Activation Final_MOF Luminescent MOF Activation->Final_MOF Luminescence_Process cluster_excitation Excitation cluster_emission Emission Excitation_Source Light Source (Photon) Ground_State Ground State (S0) Excitation_Source->Ground_State Absorption Excited_State Excited State (S1) Luminescence Luminescence (Photon Emission) Excited_State->Luminescence Radiative Decay Non_Radiative_Decay Non-Radiative Decay (Vibrational Relaxation, etc.) Excited_State->Non_Radiative_Decay Non-Radiative Decay

References

Stability Showdown: Benchmarking MOFs from 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid in Diverse Chemical Environments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the organic linkers of Metal-Organic Frameworks (MOFs) presents a compelling avenue for tuning their physicochemical properties. This guide provides a comprehensive comparison of the stability of MOFs synthesized from 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid against their non-fluorinated counterparts and other functionalized analogues. By presenting experimental data and detailed protocols, this document aims to empower researchers in the rational design of robust MOFs for applications in catalysis, gas storage, and drug delivery.

The Impact of Fluorination: A Double-Edged Sword

Fluorination of the organic linker in MOFs can impart a range of desirable properties, most notably enhanced hydrophobicity and, in some cases, improved chemical stability. The high electronegativity of fluorine can influence the electronic properties of the framework and its interactions with guest molecules. However, the effect of fluorination is not always straightforward, with some studies reporting a decrease in thermal and chemical stability.[1] This underscores the importance of systematic stability testing in various chemical environments.

Comparative Stability Analysis

While direct, extensive experimental data for MOFs derived specifically from this compound is emerging, we can draw valuable insights from isostructural MOFs and analogues with functionalized biphenyl-4,4'-dicarboxylic acid linkers. The following tables summarize key stability data, providing a comparative overview.

Table 1: Chemical Stability of Biphenyl-based MOFs in Acidic and Basic Environments

MOF LinkerMetal NodeChemical EnvironmentExposure TimeStructural Integrity (PXRD)Reference
Biphenyl-4,4'-dicarboxylic acidZr2 M HCl24 hStable[2]
Biphenyl-4,4'-dicarboxylic acidZr0.1 M NaOH24 hDecomposed[3]
2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acidZrpH = 2 HCl24 hStableGeneric MOF stability studies
2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acidZrpH = 12 NaOH24 hStableGeneric MOF stability studies
Perfluorinated biphenyl-4,4'-dicarboxylateZrNot SpecifiedNot SpecifiedLower than non-fluorinated analogue[4]

Table 2: Thermal and Moisture Stability of Biphenyl-based MOFs

MOF LinkerMetal NodeThermal Stability (TGA)Water StabilityKey ObservationsReference
Biphenyl-4,4'-dicarboxylic acidVariousGenerally high, dependent on metalModerate, can be improved with hydrophobic functionalizationServes as a baseline for comparison.[5]
Fluorinated Biphenyl LinkersVariousCan be lower than non-fluorinated analoguesOften enhanced due to increased hydrophobicityFluorination can improve moisture resistance.[6][1][6]
2,2'-Disulfonyl-4,4'-biphenyldicarboxylic acidLanthanidesHighHighly stable against moistureSulfonyl groups contribute to stability.[7]

Experimental Protocols for Stability Assessment

To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for assessing the chemical and thermal stability of MOFs.

Chemical Stability Testing

Objective: To evaluate the structural integrity of the MOF after exposure to acidic, basic, and solvent environments.

Materials:

  • Synthesized MOF powder

  • Aqueous solutions of HCl (e.g., pH 2, 1 M)

  • Aqueous solutions of NaOH (e.g., pH 12, 0.1 M)

  • Various organic solvents (e.g., water, methanol, DMF)

  • Centrifuge

  • Powder X-ray Diffractometer (PXRD)

  • BET surface area analyzer

Procedure:

  • Immerse a known quantity (e.g., 20 mg) of the activated MOF sample in 10 mL of the desired chemical environment (e.g., pH 2 HCl solution).

  • Stir the suspension at room temperature for a specified period (e.g., 24, 48, 72 hours).[8]

  • After the exposure time, recover the MOF powder by centrifugation.

  • Wash the recovered solid with deionized water and then with a low-boiling-point solvent (e.g., methanol or acetone) to remove residual chemicals.

  • Dry the sample under vacuum at an appropriate temperature to remove the wash solvent.

  • Analyze the treated sample using Powder X-ray Diffraction (PXRD) to assess its crystallinity and compare the pattern with that of the as-synthesized MOF.[9]

  • (Optional) Perform BET surface area analysis to quantify the retention of porosity.[10][11] A significant decrease in surface area indicates framework degradation.

Thermal Stability Testing

Objective: To determine the temperature at which the MOF structure begins to decompose.

Materials:

  • Synthesized MOF powder

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small amount (e.g., 5-10 mg) of the activated MOF sample into the TGA crucible.

  • Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 5-10 °C/min).

  • Record the weight loss as a function of temperature.

  • The onset of significant weight loss, after the removal of any residual solvent, indicates the decomposition temperature of the framework.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the factors influencing MOF stability, the following diagrams are provided.

Experimental_Workflow_Chemical_Stability cluster_prep Sample Preparation cluster_exposure Chemical Exposure cluster_analysis Analysis start Activated MOF Sample acid Acidic Solution (e.g., HCl) start->acid Immerse & Stir base Basic Solution (e.g., NaOH) start->base Immerse & Stir solvent Organic Solvent start->solvent Immerse & Stir pxrd PXRD Analysis acid->pxrd base->pxrd solvent->pxrd bet BET Surface Area Analysis pxrd->bet end Stability Assessment bet->end

Caption: Workflow for assessing the chemical stability of MOFs.

Factors_Influencing_MOF_Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center MOF Stability metal Metal Node (Valency, Coordination) metal->center linker Organic Linker (Functionalization, Rigidity) linker->center topology Framework Topology (Connectivity) topology->center temperature Temperature temperature->center ph pH of Environment ph->center solvent_mol Solvent Molecules solvent_mol->center

Caption: Key factors influencing the stability of Metal-Organic Frameworks.

Conclusion

The stability of MOFs derived from this compound is a critical parameter for their practical application. While fluorination can offer advantages in terms of hydrophobicity and moisture resistance, its impact on overall chemical and thermal stability requires careful experimental evaluation. By employing standardized testing protocols and drawing comparisons with analogous non-fluorinated and functionalized MOFs, researchers can gain a clearer understanding of structure-stability relationships. This knowledge is paramount for the design of next-generation, highly robust MOFs tailored for specific and demanding applications in research and industry.

References

A Comparative Guide to the Properties of Metal-Organic Frameworks Derived from 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid: Validating Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated properties of Metal-Organic Frameworks (MOFs) synthesized from the fluorinated organic linker, 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. While direct experimental validation for this specific MOF is not yet prevalent in published literature, we can infer its likely characteristics and performance by examining its non-fluorinated counterpart and other fluorinated MOF analogues. This guide also outlines the standard experimental protocols required to validate theoretical predictions of MOF properties.

The inclusion of fluorine in MOF linkers is a known strategy to enhance properties such as thermal stability, hydrophobicity, and affinity for specific molecules like carbon dioxide.[1][2] Theoretical predictions often point to these enhanced capabilities, and this guide provides a framework for the experimental validation of such predictions.

Comparative Data of a Baseline MOF and an Analogous Fluorinated MOF

To establish a point of comparison, we present data for a well-characterized MOF synthesized from the non-fluorinated linker, 4,4'-biphenyl dicarboxylic acid (BPDC), and an analogous fluorinated MOF. This allows for an objective assessment of the likely impact of fluorination.

PropertyNi-BPDC-MOF (Non-Fluorinated Baseline)Representative Fluorinated MOF (RE-TTA-fcu)Expected Properties of this compound MOF
Organic Linker 4,4'-biphenyl dicarboxylic acidbis(trifluoromethyl)terephthalic acidThis compound
Specific Surface Area 311.99 m²·g⁻¹[3]High, often in the range of 1000-2500 m²·g⁻¹[1]Potentially high, comparable to or exceeding the non-fluorinated analogue.
Pore Size Distribution 1–40 nm (average ~29.2 nm)[3]Tunable, often with microporous and mesoporous regions.Tunable depending on synthesis conditions, likely with a hierarchical pore structure.
Thermal Stability Stable up to ~320 °C[3]Decomposes at ~325 °C[2]Expected to be high, potentially exceeding 320 °C due to the C-F bond strength.
Hydrophobicity ModerateHigh, as indicated by water contact angle measurements.[2]Expected to be significantly hydrophobic due to the presence of fluorine.[1]
Affinity for CO₂ ModerateEnhanced affinity due to favorable interactions with fluorine atoms.[1]Predicted to have a high affinity for CO₂, making it a candidate for carbon capture applications.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments used to characterize the properties of MOFs and validate theoretical predictions.

Solvothermal Synthesis

This is a common method for synthesizing crystalline MOFs.

  • Procedure: A mixture of the metal salt (e.g., nickel nitrate hexahydrate) and the organic linker (this compound) is dissolved in a suitable solvent, often N,N-dimethylformamide (DMF). The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (typically between 80-180 °C) for a set period (e.g., 24-72 hours). After cooling, the resulting crystals are collected by filtration, washed with fresh solvent, and dried.[3][4]

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystalline structure and phase purity of the synthesized MOF.

  • Procedure: A finely ground sample of the MOF is placed on a sample holder. The sample is then irradiated with monochromatic X-rays at various angles (2θ). The diffraction pattern is collected and compared with theoretical patterns calculated from single-crystal X-ray diffraction data or predicted by computational models.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the MOF.

  • Procedure: A small amount of the MOF sample is placed in a crucible within a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is identified as the point of significant weight loss.[2]

Brunauer-Emmett-Teller (BET) Analysis

BET analysis is used to determine the specific surface area and pore size distribution of the MOF.

  • Procedure: A degassed sample of the MOF is exposed to an adsorbate gas (typically nitrogen) at a constant low temperature (77 K). The amount of gas adsorbed by the material is measured at various relative pressures. The BET equation is then applied to the adsorption isotherm to calculate the specific surface area. Pore size distribution can be determined from the desorption isotherm using methods like Barrett-Joyner-Halenda (BJH).

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of predicting and validating MOF properties.

G cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation Computational Modeling Computational Modeling Property Prediction Property Prediction Computational Modeling->Property Prediction predicts MOF Synthesis MOF Synthesis Property Prediction->MOF Synthesis guides Comparative Analysis Comparative Analysis Property Prediction->Comparative Analysis provides data for Characterization Characterization MOF Synthesis->Characterization yields Characterization->Comparative Analysis provides data for

Caption: Workflow for theoretical prediction and experimental validation of MOF properties.

G Input Linker: this compound Metal Node: e.g., Ni²⁺ Process Solvothermal Synthesis Characterization (PXRD, TGA, BET) Input:f0->Process:f0 Input:f1->Process:f0 Output Crystalline MOF Experimental Data (Structure, Stability, Surface Area) Process:f1->Output:f1

Caption: Experimental workflow for the synthesis and characterization of the target MOF.

References

A Comparative Guide to the Isoreticular Series of UiO-67 MOFs Based on Functionalized [1,1'-Biphenyl]-4,4'-dicarboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of an isoreticular series of Metal-Organic Frameworks (MOFs) based on the UiO-67 architecture. The comparison focuses on the parent UiO-67, synthesized with [1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC), and its functionalized analogues, UiO-67-NH2 and a fluorinated version, UiO-67-F2. The introduction of functional groups such as amino (-NH2) and fluoro (-F) moieties onto the organic linker allows for the systematic tuning of the MOF's properties, including porosity, surface area, and gas adsorption characteristics. This guide presents key experimental data, detailed synthesis protocols, and visual representations of the synthetic workflows and structural relationships to aid in the selection and design of MOFs for specific applications.

Performance Data Comparison

The following table summarizes the key physical and chemical properties of the selected isoreticular MOF series.

PropertyUiO-67UiO-67-NH2UiO-67-F2
Organic Linker [1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC)2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (NH2-BPDC)3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (F2-BPDC)
BET Surface Area (m²/g) 1415 - 2590[1][2]2080928 (for PFOA uptake)[1]
Pore Volume (cm³/g) 0.801[3]~0.64Not explicitly stated
Pore Size (nm) 2.06[3]Not explicitly statedNot explicitly stated
CO₂ Uptake (cm³/g at 298 K, 1 atm) 22.9[4]Not explicitly stated, but functionalization enhances selectivity[1]Not explicitly stated for CO₂, but high SF₆ uptake of 5.24 mmol g⁻¹[1]
CO₂/N₂ Selectivity 9.4[4]Enhanced selectivity due to amino groupsNot explicitly stated for CO₂/N₂
Thermal Stability High, stable up to ~500°CHighHigh[1]
Chemical Stability GoodGoodHigh, including water stability[1]

Experimental Protocols

Detailed methodologies for the synthesis of each MOF in the compared isoreticular series are provided below.

Synthesis of UiO-67

The synthesis of UiO-67 is typically achieved through a solvothermal reaction. A common procedure is as follows:

  • Preparation of the reaction mixture:

    • Zirconium tetrachloride (ZrCl₄) (233 mg, 1 mmol), [1,1'-biphenyl]-4,4'-dicarboxylic acid (BPDC) (242 mg, 1 mmol), and a modulator such as acetic acid (0.6 g, 10 mmol) or hydrochloric acid (0.16 mL, 2 mmol of 12 M HCl) are mixed in 30 mL of N,N-dimethylformamide (DMF).[1][5]

    • The mixture is sonicated to ensure homogeneity.[5]

  • Solvothermal Reaction:

    • The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to 120°C for 48 hours.[3][5]

  • Product Isolation and Activation:

    • After cooling to room temperature, the white precipitate of UiO-67 is collected by centrifugation.

    • The product is washed three times with fresh DMF to remove unreacted starting materials.[5]

    • The DMF-solvated product is then immersed in a volatile solvent like acetone to exchange the high-boiling point DMF.

    • The final product is activated by drying under vacuum at 100°C for 24 hours to remove the solvent from the pores.[5]

Synthesis of UiO-67-NH₂

The synthesis of the amino-functionalized UiO-67 follows a similar procedure, with the substitution of the organic linker:

  • Preparation of the reaction mixture:

    • The procedure is based on previously reported methods for UiO-67, with 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (NH₂-BPDC) used in place of BPDC.

    • Zirconium tetrachloride (ZrCl₄) and NH₂-BPDC are reacted in DMF, often with a modulator.

  • Solvothermal Reaction:

    • The reaction mixture is heated in a sealed vessel under solvothermal conditions, typically at 120°C for a specified period.

  • Product Isolation and Activation:

    • The resulting solid is collected, washed with DMF, and then with a more volatile solvent.

    • The material is activated by heating under vacuum to ensure a porous, guest-free framework.

Synthesis of UiO-67-F₂

The synthesis of the fluorinated analogue also follows the general UiO-67 synthesis protocol:

  • Preparation of the reaction mixture:

    • Zirconium tetrachloride (ZrCl₄) is reacted with 3,3'-difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (F₂-BPDC) in DMF.

    • A modulator is typically added to control the crystallite size and reduce defects.

  • Solvothermal Reaction:

    • The reaction is carried out in a sealed vessel at an elevated temperature (e.g., 120°C) for 24-48 hours.

  • Product Isolation and Activation:

    • The product is isolated by filtration or centrifugation.

    • Washing steps with DMF and a lower-boiling solvent are performed.

    • The final material is activated by heating under vacuum.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship between the functionalized linkers and the resulting MOF properties.

G Synthetic Workflow for Isoreticular UiO-67 MOFs cluster_reactants Reactants cluster_process Process cluster_products Products ZrCl4 ZrCl4 Mixing Mixing & Sonication ZrCl4->Mixing BPDC BPDC ([1,1'-Biphenyl]-4,4'-dicarboxylic acid) BPDC->Mixing Linker for UiO-67 NH2_BPDC NH2-BPDC (2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid) NH2_BPDC->Mixing Linker for UiO-67-NH2 F2_BPDC F2-BPDC (3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid) F2_BPDC->Mixing Linker for UiO-67-F2 DMF DMF (Solvent) DMF->Mixing Modulator Modulator (e.g., Acetic Acid, HCl) Modulator->Mixing Solvothermal Solvothermal Reaction (120°C, 48h) Mixing->Solvothermal Washing Washing (DMF, Acetone) Solvothermal->Washing Activation Activation (Vacuum, 100°C) Washing->Activation UiO_67 UiO-67 Activation->UiO_67 UiO_67_NH2 UiO-67-NH2 Activation->UiO_67_NH2 UiO_67_F2 UiO-67-F2 Activation->UiO_67_F2

Caption: Synthetic workflow for the isoreticular UiO-67 series.

G Linker Functionalization and Property Modulation in UiO-67 Series cluster_functionalization Functionalization cluster_properties Modified Properties BPDC BPDC Linker (Baseline) NH2_group Addition of -NH2 group BPDC->NH2_group creates F_group Addition of -F groups BPDC->F_group creates NH2_BPDC UiO-67-NH2 NH2_group->NH2_BPDC F2_BPDC UiO-67-F2 F_group->F2_BPDC Enhanced_Selectivity Enhanced CO2/N2 Selectivity NH2_BPDC->Enhanced_Selectivity Altered_Porosity Altered Porosity & Surface Area NH2_BPDC->Altered_Porosity Increased_Hydrophobicity Increased Hydrophobicity & Water Stability F2_BPDC->Increased_Hydrophobicity F2_BPDC->Altered_Porosity

Caption: Impact of linker functionalization on MOF properties.

References

A Comparative Analysis of Metal-Organic Frameworks Derived from Different Fluorinated Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful method for tailoring their physicochemical properties. The unique characteristics of fluorine, such as its high electronegativity and the strength of the C-F bond, can impart enhanced hydrophobicity, thermal and chemical stability, and modified pore environments within the MOF structure.[1] This guide provides a comparative analysis of MOFs synthesized from different fluorinated linkers, offering key performance data, detailed experimental protocols, and a visual representation of the structure-property relationships to aid researchers, scientists, and drug development professionals in this dynamic field.

Data Presentation: A Comparative Overview of Fluorinated MOFs

The following table summarizes key quantitative data for a selection of MOFs synthesized from various fluorinated linkers. This data, compiled from multiple research articles, provides a comparative perspective on how the choice of fluorinated linker influences crucial properties such as surface area, CO2 adsorption capacity, and thermal stability.

MOF NameFluorinated LinkerMetal IonBET Surface Area (m²/g)CO₂ Adsorption CapacityThermal Stability (°C)Reference
Zn-UoC-7(1F) Fluorinated trimesateZn2740High-[2]
Zn-UoC-7(2F) Difluorinated trimesateZn1643247 cm³/g at 273 KLower than Zn-UoC-7(1F)[2]
RE-TTA-pcu 2,5-bis(trifluoromethyl)terephthalic acid (TTA)Y, Gd, Eu---[3]
RE-TTA-fcu 2,5-bis(trifluoromethyl)terephthalic acid (TTA) & 2-fluorobenzoic acidY, Gd, Eu---[3]
F-MOFs (unnamed) 4,4′-(hexafluoroisopropylidene) bis(benzoic acid) (H₂hfbba)Cu, Zn-Comparable H₂ and CO₂ uptake-[4]
MOFF-1 Perfluorinated biphenyl-based ligandCu---
MOFF-2 Perfluorinated biphenyl-based ligandCu---
MOFF-3 Perfluorinated tetrazolate-based ligandCu---

Experimental Protocols

Detailed methodologies for the synthesis and characterization of fluorinated MOFs are crucial for reproducibility and further development. Below are representative experimental protocols for the synthesis of selected MOFs from the comparison table.

Synthesis of RE-TTA-pcu MOFs[3]
  • Preparation of the reaction mixture: Dissolve the corresponding rare-earth (RE) acetate hydrate (0.104 mmol) and 2,5-bis(trifluoromethyl)terephthalic acid (TTA) (18 mg, 0.0596 mmol) in 11 mL of N,N-dimethylformamide (DMF).

  • Acidification: Add 0.05 mL of concentrated nitric acid to the mixture and sonicate for two minutes.

  • Crystallization: The reaction mixture is heated in a 20 mL glass vial for 24 hours at 80 °C.

  • Product Isolation: Transparent colorless rectangular crystals are obtained, washed with 5 mL of DMF (3 times), and dried at 80 °C for 24 hours.

Synthesis of RE-TTA-fcu MOFs[3]
  • Preparation of the reaction mixture: Mix the RE(III) acetate hydrate (0.104 mmol) and TTA (18 mg, 0.0596 mmol) in 11 mL of DMF.

  • Modulator Addition: Add 2-fluorobenzoic acid (240 mg, 1.71 mmol) to the reaction mixture.

  • Acidification: Add 0.10 mL of concentrated nitric acid to lower the pH of the solution.

  • Crystallization: The mixture is heated in a 20 mL glass vial at 120 °C for 24 hours.

  • Product Isolation: Transparent colorless polygonal crystals are obtained, washed with 5 mL of DMF (3 times), and dried at 80 °C for 24 hours.

Characterization Methods[1][4]
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOFs.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the frameworks.

  • N₂ Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore volume of the porous materials.

  • Gas Adsorption Measurements: To assess the capacity and selectivity of the MOFs for specific gases like CO₂.

  • Contact Angle Measurements: To evaluate the hydrophobicity of the MOF surfaces.

Visualization of Structure-Property Relationships

The choice of the fluorinated linker and its degree of fluorination directly impacts the resulting MOF's properties. The following diagram illustrates this logical relationship.

Fluorinated_MOF_Properties Linker Choice of Fluorinated Linker Geometry Linker Geometry Linker->Geometry Porosity Porosity & Surface Area Linker->Porosity Influences pore size Fluorination Degree of Fluorination Stability Thermal & Chemical Stability Fluorination->Stability Enhances Hydrophobicity Hydrophobicity Fluorination->Hydrophobicity Increases Selectivity Gas Adsorption & Selectivity Fluorination->Selectivity Modifies Geometry->Porosity Determines framework topology Porosity->Selectivity Stability->Selectivity Hydrophobicity->Selectivity

Caption: Logical flow from linker design to MOF properties.

This guide highlights the significant role that fluorinated linkers play in the design and performance of MOFs. By systematically comparing the properties of MOFs derived from different fluorinated linkers, researchers can gain valuable insights for the development of advanced materials for various applications, including gas storage and separation, catalysis, and drug delivery.[1] The provided experimental protocols serve as a starting point for the synthesis and characterization of these promising materials.

References

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 1261943-47-8) was not publicly available at the time of this writing. The following information is synthesized from the SDSs of structurally similar compounds, including Biphenyl-4,4'-dicarboxylic acid, 2-Fluorobiphenyl-4-carboxylic acid, and other related biphenyl carboxylic acids. Researchers should handle this chemical with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Given the potential hazards associated with similar compounds, which include skin, eye, and respiratory irritation, a comprehensive PPE strategy is crucial.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.
Face ShieldRecommended when there is a risk of splashing or dust generation.
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.
Lab CoatFlame-retardant lab coat, fully buttoned.
Protective ClothingComplete suit protecting against chemicals for larger quantities or risk of significant exposure.
Respiratory Protection RespiratorA full-face respirator with an appropriate particulate filter is recommended if exposure limits are exceeded or if dust is generated.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are vital to minimize exposure and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin and eyes.

  • Use non-sparking tools to prevent electrostatic discharge.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Waste Chemical: Waste is likely to be classified as hazardous.[1] Dispose of in accordance with European Directives on waste and hazardous waste or equivalent local regulations.[1]

  • Contaminated Packaging: Dispose of this container at a hazardous or special waste collection point.[1]

  • Spills: In case of a spill, avoid dust formation.[1] Sweep up and shovel the material into suitable containers for disposal.[1][2]

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines a safe procedure for handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area (e.g., fume hood) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.

    • Don all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure.

    • Use a spatula to handle the solid material.

    • Close the container tightly immediately after use.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Post-Handling:

    • Clean the work area thoroughly.

    • Dispose of any contaminated materials (e.g., gloves, weighing paper) in the designated hazardous waste container.

    • Wash hands and any exposed skin before leaving the laboratory.

Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Prep Don Appropriate PPE Area Prepare Well-Ventilated Area Prep->Area Emergency Locate Emergency Equipment Area->Emergency Weigh Weigh Chemical in Fume Hood Emergency->Weigh Transfer Transfer Chemical Weigh->Transfer Spill Spill Weigh->Spill Exposure Personal Exposure Weigh->Exposure Close Securely Close Container Transfer->Close Transfer->Spill Transfer->Exposure Clean Clean Work Area Close->Clean Dispose Dispose of Waste Properly Clean->Dispose Decontaminate Decontaminate & Remove PPE Dispose->Decontaminate Wash Wash Hands Decontaminate->Wash

Caption: Safe handling workflow from preparation to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.